5-Bromo-2-methylpyridine N-oxide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-5-2-3-6(7)4-8(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEHOROWKICRQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)Br)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355759 | |
| Record name | 5-Bromo-2-methylpyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31181-64-3 | |
| Record name | 5-Bromo-2-methylpyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-2-methylpyridine N-oxide: A Technical Overview of its Physical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 5-Bromo-2-methylpyridine N-oxide, an important heterocyclic organic compound in medicinal chemistry and organic synthesis. This document summarizes its key characteristics and provides a detailed experimental protocol for its preparation.
Core Physical Properties
This compound is a pyridine N-oxide derivative characterized by a bromine atom at the 5-position and a methyl group at the 2-position of the pyridine ring.[1] Its N-oxide functional group enhances its stability and solubility in polar solvents.[2] The compound typically appears as a primrose yellow or white solid.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1][2] |
| Appearance | Primrose yellow solid / White solid | [1][2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in polar solvents (qualitative) | [2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the oxidation of 5-bromo-2-methylpyridine.[1] The following experimental protocol is based on a widely cited method.
Experimental Protocol: Oxidation of 5-Bromo-2-methylpyridine
This procedure details the N-oxidation of 5-bromo-2-methylpyridine using hydrogen peroxide in glacial acetic acid.
Materials:
-
5-bromo-2-methylpyridine
-
Glacial acetic acid
-
35% Aqueous hydrogen peroxide
-
Water
-
Cold ethanol
Procedure:
-
Suspend 5-bromo-2-methylpyridine in glacial acetic acid in a suitable reaction vessel.
-
Add 35% aqueous hydrogen peroxide to the suspension.
-
Heat the mixture in a water bath at a temperature of 343-353 K (70-80 °C).
-
After 3 hours, add an additional portion of 35% hydrogen peroxide solution.
-
Maintain the reaction mixture at the same temperature for an additional 9 hours.
-
Concentrate the mixture to approximately one-third of its original volume.
-
Dilute the concentrated mixture with an equal volume of water.
-
Re-concentrate the mixture under vacuum as much as possible.
-
Cool the residue to room temperature to allow for the precipitation of the product.
-
Collect the precipitate by filtration.
-
Wash the collected solid with two portions of cold ethanol.
-
Dry the final product, this compound, which is obtained as a white solid.[3]
This method typically results in yields ranging from 83% to 95%.[1]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from its precursor, 5-bromo-2-methylpyridine.
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Chemical Structure and Bonding of 5-Bromo-2-methylpyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, bonding, and key physicochemical properties of 5-Bromo-2-methylpyridine N-oxide. The information presented herein is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.
Chemical Structure and Properties
This compound is a heterocyclic organic compound with the molecular formula C₆H₆BrNO.[1] It consists of a pyridine ring substituted with a bromine atom at the 5-position and a methyl group at the 2-position, with the nitrogen atom oxidized to an N-oxide. This modification significantly influences the electronic properties and reactivity of the pyridine ring.
The molecular weight of the compound is 188.02 g/mol , and its CAS registry number is 31181-64-3.[1] Under standard conditions, it exists as a primrose yellow solid.[1]
Molecular Geometry and Bonding
The molecular structure of this compound has been elucidated by single-crystal X-ray diffraction.[2][3] The compound crystallizes in the monoclinic system with the space group P2₁/n.[2] The pyridine ring is planar, a characteristic feature of aromatic systems.[2] The oxygen atom of the N-oxide group and the carbon atom of the methyl group lie within the plane of the pyridine ring.[2][3] Interestingly, the bromine atom is slightly displaced from this plane by 0.103(3) Å.[2][3]
In the solid state, the crystal structure is stabilized by intermolecular C-H···O hydrogen bonds, which link adjacent molecules into centrosymmetric dimers.[2][3]
Quantitative Structural Data
The precise bond lengths and angles of this compound have been determined from single-crystal X-ray diffraction data. This data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1447662. For detailed bond lengths and angles, researchers are encouraged to access the full crystallographic information file (CIF).
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₆H₆BrNO |
| Formula weight | 188.03 |
| Temperature | 294(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 7.3060(15) Åb = 11.351(2) Åc = 8.4950(17) Åα = 90°β = 111.01(3)°γ = 90° |
| Volume | 657.7(3) ų |
| Z | 4 |
| Density (calculated) | 1.899 Mg/m³ |
Data obtained from Liu et al., Acta Cryst. E64, o1060 (2008).[2]
Table 2: Intermolecular Hydrogen Bond Geometry
| D—H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |
| C(1)—H(1A)···O(1)ⁱ | 0.93 | 2.41 | 3.264(11) | 153 |
Symmetry code: (i) −x+1, −y+2, −z+2. Data obtained from Liu et al., Acta Cryst. E64, o1060 (2008).[2]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of 5-bromo-2-methylpyridine. The following protocol is based on the method described by Liu et al. (2008).[2]
Materials:
-
5-bromo-2-methylpyridine
-
Glacial acetic acid
-
Aqueous hydrogen peroxide (35%)
-
Ethanol
Procedure:
-
Suspend 5-bromo-2-methylpyridine (e.g., 80 g, 462 mmol) in glacial acetic acid (e.g., 300 ml) in a suitable reaction flask.[2]
-
To this suspension, add aqueous hydrogen peroxide (35%).[2]
-
Heat the reaction mixture in a water bath to a temperature of 343-353 K and maintain for 3 hours.[2]
-
After 3 hours, add an additional portion of hydrogen peroxide solution (e.g., 35 ml) and continue heating at the same temperature for another 9 hours.[2]
-
Concentrate the reaction mixture to approximately one-third of its original volume.[2]
-
Dilute the concentrated mixture with water (e.g., 100 ml) and then re-concentrate under vacuum.[2]
-
Upon cooling to room temperature, a precipitate will form.[2]
-
Collect the solid product by filtration.[2]
-
Wash the collected solid with cold ethanol (e.g., 2 x 50 ml) to afford the pure product.[2]
X-ray Crystallography
Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a methanol solution of the synthesized compound.[2]
Instrumentation:
-
Enraf–Nonius CAD-4 diffractometer (or equivalent)
-
Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)
Data Collection and Refinement:
-
Data is typically collected at room temperature (e.g., 294 K).
-
The structure is solved by direct methods and refined by full-matrix least-squares on F².
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
Data Acquisition:
-
Acquire ¹H NMR spectra using a standard pulse sequence.
-
Acquire ¹³C NMR spectra with proton decoupling.
-
Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule, particularly the N-O stretching vibration.
Sample Preparation:
-
Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with spectroscopic grade KBr (100-200 mg).
-
Alternatively, for a Nujol mull, grind the sample with a drop of Nujol oil.
Instrumentation:
-
A Fourier-transform infrared spectrometer.
Data Acquisition:
-
Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the KBr pellet or Nujol and subtract it from the sample spectrum.
Logical Relationships in Structural Analysis
The characterization of this compound involves a logical workflow where the synthesis of the material is a prerequisite for its structural and spectroscopic analysis.
References
A Comprehensive Technical Guide to 5-Bromo-2-methylpyridine N-oxide
CAS Number: 31181-64-3
This technical guide provides an in-depth overview of 5-Bromo-2-methylpyridine N-oxide, a versatile heterocyclic organic compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document covers the compound's physicochemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its applications in various scientific fields.
Physicochemical and Structural Properties
This compound, also known as 2-Methyl-5-bromopyridine N-oxide, is a pyridine derivative featuring a bromine atom at the 5-position and an N-oxide functional group.[1] This N-oxide group enhances the compound's reactivity and solubility in polar solvents, making it a valuable intermediate in synthetic chemistry.[2] The compound typically appears as a primrose yellow solid and should be stored at 0-8°C.[2]
Structural analysis via single-crystal X-ray crystallography reveals that the compound crystallizes in the monoclinic system.[1][3] In the solid state, molecules of this compound form centrosymmetric dimers linked by intermolecular C-H···O hydrogen bonds, which contribute to the stability of the crystal structure.[3][4]
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 31181-64-3 | [1][2] |
| Molecular Formula | C₆H₆BrNO | [2] |
| Molecular Weight | 188.02 g/mol | [1][2] |
| Appearance | Primrose yellow solid | [2] |
| Purity | ≥ 98% | [2] |
| Storage Conditions | Store at 0-8°C |[2] |
Table 2: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/n | [1][3] |
| a | 7.3060 (15) Å | [3] |
| b | 11.351 (2) Å | [3] |
| c | 8.4950 (17) Å | [3] |
| β | 111.01 (3)° | [3] |
| Volume | 657.7 (3) ų | [3] |
| Z | 4 |[3] |
Synthesis, Reactivity, and Experimental Protocols
This compound is a key synthetic intermediate. Its N-oxide functionality influences the electronic characteristics of the pyridine ring, making it susceptible to various chemical transformations, including electrophilic aromatic substitution.[1][2]
A primary application is its use as a precursor in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[2] For instance, it can undergo nitration to yield 5-bromo-2-methyl-4-nitropyridine 1-oxide, a valuable building block in drug discovery.[5]
This protocol is adapted from a published crystal structure report and describes the N-oxidation of 5-bromo-2-methylpyridine.[3]
Methodology:
-
Suspend 5-bromo-2-methylpyridine (80 g, 462 mmol) in 300 mL of glacial acetic acid.
-
Add aqueous hydrogen peroxide (35%) to the suspension.
-
Heat the mixture in a water bath at a temperature of 343-353 K (70-80 °C).
-
After 3 hours, add an additional 35 mL of 35% hydrogen peroxide solution.
-
Maintain the reaction at the same temperature for an additional 9 hours.
-
Concentrate the reaction mixture in a vacuum to a volume of approximately 100 mL.
-
Dilute the concentrated mixture with 100 mL of water and concentrate again in a vacuum as much as possible.
-
Upon cooling to room temperature, a precipitate will form.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold ethanol (2 x 50 mL) to afford the final product.
The reported yield for this procedure is 95% (83 g).[3]
Caption: Workflow for the synthesis of this compound.
This protocol details the electrophilic nitration of the title compound to produce 5-bromo-2-methyl-4-nitropyridine 1-oxide.[5]
Methodology:
-
Dissolve 5-bromo-2-methylpyridine 1-oxide (2.269 g, 12.07 mmol) in sulfuric acid (4 mL) and cool the solution to 0 °C in an ice bath.
-
Add fuming nitric acid (3 mL) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 90 °C and maintain for 2 hours.
-
Cool the reaction in an ice bath.
-
Slowly adjust the pH to 10 by adding 2 M aqueous sodium carbonate solution.
-
Extract the aqueous solution twice with dichloromethane.
-
Combine the organic extracts, dry over magnesium sulfate, and concentrate under vacuum to yield the final product.
This procedure reportedly yields 2.54 g (90%) of 5-bromo-2-methyl-4-nitropyridine 1-oxide.[5]
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methylpyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of 5-Bromo-2-methylpyridine N-oxide from its precursor, 5-bromo-2-methylpyridine. The N-oxidation of pyridines is a fundamental transformation in organic synthesis, often employed to modify the electronic properties of the pyridine ring, enabling subsequent functionalization or altering biological activity. This compound serves as a valuable intermediate in the development of pharmaceuticals and other functional organic molecules.[1][2] This guide details a reliable experimental protocol, presents quantitative data, and illustrates the synthetic workflow.
Reaction Overview and Common Reagents
The conversion of 5-bromo-2-methylpyridine to its corresponding N-oxide is an oxidation reaction that targets the lone pair of electrons on the pyridine nitrogen. This transformation is typically achieved using a peroxy acid, which acts as an oxygen transfer agent.
Several oxidizing agents are effective for the N-oxidation of pyridines.[3][4] While various reagents can be used, one of the most common and well-documented methods utilizes a solution of hydrogen peroxide in glacial acetic acid.[1][5] This mixture forms peracetic acid in situ, which then oxidizes the pyridine nitrogen. Other effective oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), potassium peroxymonosulfate (commercially known as Oxone), sodium perborate, and magnesium monoperoxyphthalate.[3] The choice of reagent can be influenced by factors such as cost, safety, and desired yield, with m-CPBA often reported to provide excellent yields.[3]
This guide will focus on the widely used and extensively documented hydrogen peroxide and glacial acetic acid method.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound based on established literature procedures.[5]
Materials:
-
5-Bromo-2-methylpyridine
-
Glacial Acetic Acid (CH₃COOH)
-
Hydrogen Peroxide (H₂O₂, 35% aqueous solution)
-
Water (H₂O)
-
Ethanol (CH₃CH₂OH), cold
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 5-bromo-2-methylpyridine (80 g, 462 mmol) in glacial acetic acid (300 ml).[5]
-
Initial Oxidation: To the suspension, add 35% aqueous hydrogen peroxide (35 ml).[5]
-
Heating: Heat the reaction mixture in a water bath to a temperature of 70-80°C (343-353 K).[5]
-
Sustained Reaction: After 3 hours of heating, add an additional portion of 35% hydrogen peroxide solution (35 ml). Continue to maintain the mixture at the same temperature for an additional 9 hours.[5]
-
Work-up - Concentration: After the reaction is complete, cool the mixture and concentrate it to approximately 100 ml using a rotary evaporator.[5]
-
Work-up - Dilution and Re-concentration: Dilute the concentrated mixture with water (100 ml) and then re-concentrate it under vacuum as much as possible.[5]
-
Precipitation and Isolation: Upon cooling the residue to room temperature, a precipitate of this compound will form.[5] Collect the solid product by filtration using a Büchner funnel.[5]
-
Purification: Wash the collected solid with cold ethanol (2 x 50 ml) to remove impurities.[5]
-
Drying: Dry the purified white solid to obtain the final product.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the experimental protocol described above.
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-2-methylpyridine | [5] |
| Molecular Formula (Start) | C₆H₆BrN | |
| Molecular Weight (Start) | 172.02 g/mol | |
| Mass of Starting Material | 80 g | [5] |
| Moles of Starting Material | 462 mmol | [5] |
| Oxidizing Agent | H₂O₂ (35%) in Acetic Acid | [5] |
| Product | This compound | [5] |
| Molecular Formula (Product) | C₆H₆BrNO | [6] |
| Molecular Weight (Product) | 188.02 g/mol | [6] |
| Product Appearance | White Solid | [5] |
| Reported Yield (Mass) | 83 g | [5] |
| Reported Yield (Percentage) | 95% | [5] |
Experimental Workflow Diagram
The logical flow of the synthesis, from starting materials to the final purified product, is illustrated below.
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Pathway
The N-oxidation of pyridine with peracetic acid (formed in situ from H₂O₂ and acetic acid) proceeds through a nucleophilic attack by the pyridine nitrogen on the electrophilic oxygen of the peroxy acid.
Caption: Generalized mechanism for pyridine N-oxidation by a peroxy acid.
This guide provides a detailed, actionable protocol for the synthesis of this compound. For any laboratory implementation, researchers should consult the primary literature and adhere to all institutional safety protocols and standard laboratory practices.
References
An In-depth Technical Guide to 5-Bromo-2-methylpyridine N-oxide: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-methylpyridine N-oxide, a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, experimental protocols for its synthesis and further derivatization, and its potential role in the development of novel therapeutic agents.
Core Physicochemical and Structural Data
This compound is a stable, primrose yellow solid at room temperature.[1] Its key properties are summarized in the tables below. The N-oxide functional group significantly influences the electronic properties of the pyridine ring, enhancing its reactivity and solubility in polar solvents, making it a valuable intermediate for the synthesis of complex molecules.[1]
| Property | Value |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol |
| CAS Number | 31181-64-3 |
| Appearance | Primrose yellow solid |
| Purity | ≥98% |
| Storage Conditions | Store at 0-8°C |
| Synonyms | 2-Methyl-5-bromopyridine N-oxide |
The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P2₁/n.[2] In the solid state, molecules of this compound form centrosymmetric dimers through intermolecular C-H···O hydrogen bonds.[2][3]
| Crystal Data Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.3060(15) |
| b (Å) | 11.351(2) |
| c (Å) | 8.4950(17) |
| β (°) | 111.01(3) |
| Volume (ų) | 657.7(3) |
| Z | 4 |
Spectroscopic Data
Predicted ¹H and ¹³C NMR Data
| Predicted ¹H NMR (CDCl₃) | Predicted ¹³C NMR (CDCl₃) |
| Position | δ (ppm) |
| CH₃ | ~2.5 |
| H-3 | ~7.2 |
| H-4 | ~7.3 |
| H-6 | ~8.3 |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the direct oxidation of 5-bromo-2-methylpyridine.[2]
Materials:
-
5-bromo-2-methylpyridine
-
Glacial acetic acid
-
35% Aqueous hydrogen peroxide
-
Water
-
Cold ethanol
Procedure:
-
Suspend 5-bromo-2-methylpyridine (462 mmol) in glacial acetic acid (300 ml).
-
Add 35% aqueous hydrogen peroxide and heat the mixture in a water bath at 343-353 K.
-
After 3 hours, add an additional portion of hydrogen peroxide solution (35 ml) and maintain the temperature for another 9 hours.
-
Concentrate the reaction mixture to approximately 100 ml under reduced pressure.
-
Dilute the concentrated solution with water (100 ml) and then re-concentrate it in vacuo as much as possible.
-
Upon cooling to room temperature, a precipitate will form.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold ethanol (2 x 50 ml) to afford the pure this compound. A typical yield for this reaction is around 95%.[2]
Synthesis of 5-bromo-2-methyl-4-nitropyridine 1-oxide
This compound can serve as a starting material for further functionalization, such as nitration, to produce valuable synthetic intermediates.
Materials:
-
This compound
-
Sulfuric acid
-
Fuming nitric acid
-
2 M Aqueous sodium carbonate
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
Dissolve this compound (12.07 mmol) in sulfuric acid (4 ml) and cool the solution to 0°C in an ice bath.
-
Add fuming nitric acid (3 ml) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90°C.
-
After 2 hours, cool the reaction in an ice bath.
-
Slowly adjust the pH of the solution to 10 with 2 M aqueous sodium carbonate.
-
Extract the aqueous solution twice with dichloromethane.
-
Combine the organic extracts, dry over magnesium sulfate, and concentrate to yield 5-bromo-2-methyl-4-nitropyridine 1-oxide. This reaction typically yields around 90% of the product.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of pharmaceuticals, particularly in the development of antimicrobial and anti-inflammatory drugs.[1] The N-oxide moiety can significantly impact the biological activity and pharmacokinetic properties of a molecule. It can act as a bioisosteric replacement for a carbonyl group, participate in crucial hydrogen bonding interactions with biological targets, and improve the aqueous solubility of a compound.[5]
While specific drugs developed directly from this compound are not extensively documented in publicly available literature, the general importance of the pyridine N-oxide scaffold is well-established. For instance, derivatives of the structurally similar 5-bromo-2-methylpyridin-3-amine have been shown to exhibit anti-thrombolytic and biofilm-inhibiting activities.[6]
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for the synthesis of a derivative of this compound and a conceptual representation of how the N-oxide group can be crucial in the mechanism of action of a hypothetical drug.
Caption: Experimental workflow for the synthesis of a nitro derivative.
Caption: Conceptual role of N-oxide in kinase inhibition.
References
Spectroscopic Profile of 5-Bromo-2-methylpyridine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-methylpyridine N-oxide (C₆H₆BrNO), a heterocyclic organic compound with applications in medicinal chemistry and organic synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analyses.
Core Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is based on the analysis of its chemical structure and comparison with similar compounds, as direct experimental spectra are not widely available in published literature.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~8.2 - 8.4 | Doublet | ~2.0 | 1H | H-6 |
| ~7.3 - 7.5 | Doublet of Doublets | ~8.0, 2.0 | 1H | H-4 |
| ~7.1 - 7.3 | Doublet | ~8.0 | 1H | H-3 |
| ~2.4 - 2.6 | Singlet | - | 3H | -CH₃ |
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| ~150 - 152 | C-2 |
| ~140 - 142 | C-6 |
| ~128 - 130 | C-4 |
| ~125 - 127 | C-3 |
| ~118 - 120 | C-5 |
| ~17 - 19 | -CH₃ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~2980 - 2850 | Medium | C-H stretch (aliphatic, -CH₃) |
| ~1600 - 1580 | Strong | C=C stretching (aromatic ring) |
| ~1480 - 1450 | Strong | C-H bending (-CH₃) |
| ~1250 - 1200 | Strong | N-O stretching |
| ~1100 - 1000 | Strong | C-Br stretching |
| ~850 - 800 | Strong | C-H out-of-plane bending |
Sample Preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 187/189 | High | [M]⁺ (Molecular ion peak with Br isotopes) |
| 171/173 | Moderate | [M-O]⁺ |
| 108 | Moderate | [M-Br]⁺ |
| 92 | Moderate | [M-Br-O]⁺ |
Ionization Method: Electron Impact (EI).
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the solvent signal (77.16 ppm for ¹³C in CDCl₃).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to deduce proton-proton connectivities.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Thin Solid Film Method): [1]
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.[1]
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[1]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[1]
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum.
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the presence of moieties such as aromatic C-H, aliphatic C-H, C=C, N-O, and C-Br bonds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with an Electron Impact (EI) ionization source.[2][3]
Sample Introduction:
-
Direct Insertion Probe: A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source. The sample is then heated to induce vaporization.
Ionization (Electron Impact):
-
Electron Energy: 70 eV.[3] This high energy level is sufficient to cause ionization and characteristic fragmentation of the molecule.[3]
-
Source Temperature: Typically maintained between 150-250 °C to ensure the sample remains in the gas phase.
Mass Analysis:
-
The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (approximately equal intensity for M and M+2).
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This provides structural information and confirms the identity of the compound. Common fragmentation pathways for pyridine N-oxides include the loss of an oxygen atom.
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide for the structural elucidation of this compound.
Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.
Caption: Synergy of Spectroscopic Techniques in Structural Analysis.
References
Crystal Structure of 5-Bromo-2-methylpyridine N-oxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the crystal structure of 5-Bromo-2-methylpyridine N-oxide (C₆H₆BrNO), a compound of interest in pharmaceutical and agrochemical research. The information presented herein is compiled from crystallographic studies and is intended to serve as a core reference for researchers engaged in drug design, molecular modeling, and synthetic chemistry.[1]
Molecular and Crystal Structure
The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[2] The compound crystallizes in the monoclinic system with the space group P2₁/n.[2] Key structural features reveal that the pyridine ring is essentially planar.[2] The methyl carbon and the N-oxide oxygen atoms lie within this plane, while the bromine atom is slightly displaced by 0.103(3) Å.[2][3][4]
An important aspect of the crystal packing is the formation of centrosymmetric dimers through intermolecular C-H···O hydrogen bonds.[2][3][4] This interaction plays a crucial role in the stabilization of the crystal lattice.[2]
Crystallographic Data
The following table summarizes the key crystallographic data for this compound.
| Parameter | Value |
| Chemical Formula | C₆H₆BrNO |
| Formula Weight | 188.03 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.3060 (15) |
| b (Å) | 11.351 (2) |
| c (Å) | 8.4950 (17) |
| β (°) | 111.01 (3) |
| Volume (ų) | 657.7 (3) |
| Z | 4 |
| Temperature (K) | 294 (2) |
| Radiation | Mo Kα |
| R-factor | 0.064 |
| wR-factor | 0.163 |
Data sourced from Liu et al., 2008.[2]
Intermolecular Interactions
The primary intermolecular interaction governing the crystal packing is a C-H···O hydrogen bond, as detailed in the table below.
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry Code |
| C1—H1A···O_i_ | 0.93 | 2.41 | 3.264 (11) | 153 | -x+1, -y+2, -z+2 |
Data sourced from Liu et al., 2008.[2]
This hydrogen bonding pattern leads to the formation of centrosymmetric dimers, a key feature of the supramolecular assembly.
Caption: Formation of centrosymmetric dimers via hydrogen bonding.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound was achieved through the oxidation of 5-bromo-2-methylpyridine.[2]
Procedure:
-
5-bromo-2-methylpyridine (80 g, 462 mmol) was suspended in glacial acetic acid (300 ml).[2]
-
Aqueous hydrogen peroxide (35%) was added to the suspension.[2]
-
The mixture was heated in a water bath at 343-353 K for 3 hours.[2]
-
An additional portion of hydrogen peroxide solution (35 ml) was added, and the mixture was maintained at the same temperature for another 9 hours.[2]
-
The reaction mixture was concentrated to approximately 100 ml and then diluted with water (100 ml).[2]
-
The solution was concentrated again in a vacuum.[2]
-
Upon cooling to room temperature, a precipitate formed, which was collected by filtration.[2]
-
The collected solid was washed with cold ethanol (2 x 50 ml) to yield the final product.[2]
-
Crystals suitable for X-ray analysis were obtained by slow evaporation from a methanol solution.[2]
Caption: Synthetic workflow for this compound.
Single-Crystal X-ray Diffraction
The crystal structure was determined using single-crystal X-ray diffraction.
Data Collection and Refinement:
-
Diffractometer: Enraf–Nonius CAD-4.[2]
-
Data Collection: Absorption correction was performed using the ψ-scan method.[2] A total of 1275 reflections were measured, of which 1180 were independent.[2]
-
Structure Solution and Refinement: The structure was solved using SHELXS97 and refined with SHELXL97.[2] Hydrogen atoms were positioned geometrically and refined using a riding model.[2]
Caption: Experimental workflow for crystal structure determination.
Applications in Drug Development
This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents.[1] Its structural and electronic properties make it a versatile building block in medicinal chemistry, particularly in the development of antimicrobial and anti-inflammatory drugs.[1] The N-oxide functional group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound and its derivatives of significant interest for lead optimization in drug discovery programs. Furthermore, it is utilized in the formulation of agrochemicals such as herbicides and fungicides.[1]
References
Solubility Profile of 5-Bromo-2-methylpyridine N-oxide in Organic Solvents: A Technical Guide
This technical guide provides an in-depth overview of the solubility characteristics of 5-Bromo-2-methylpyridine N-oxide in organic solvents. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this compound in their work. While quantitative solubility data is not extensively available in public literature, this guide furnishes the existing qualitative information and presents a comprehensive experimental protocol for determining the precise solubility of this compound in various organic solvents.
Introduction to this compound
This compound is a heterocyclic organic compound with the molecular formula C₆H₆BrNO.[1] It is characterized by a pyridine ring substituted with a bromine atom at the fifth position and a methyl group at the second position, with an N-oxide functional group.[1] The presence of the N-oxide group enhances the compound's stability and influences its solubility, particularly in polar solvents.[2] This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]
Solubility Data
A thorough review of scientific literature reveals a scarcity of specific quantitative solubility data for this compound in a range of organic solvents. The available information is primarily qualitative.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Remarks |
| Polar Solvents | Soluble | The N-oxide form contributes to its solubility in polar solvents.[2] |
| Methanol | Soluble | Crystals of the compound suitable for X-ray analysis have been obtained by slow evaporation from a methanol solution, indicating its solubility in this solvent.[3] |
Note: The related compound, 5-Bromo-2-methylpyridine (the non-oxidized form), is reported to be slightly soluble in chloroform and ethyl acetate.[4] This information may offer some indication of potential solubility but should be treated with caution as the N-oxide group significantly alters the molecule's polarity and solubility.
Experimental Protocol for Quantitative Solubility Determination
To address the lack of quantitative data, the following section provides a detailed experimental protocol based on the widely accepted shake-flask method for determining the solubility of a solid compound in an organic solvent.[5]
Principle
This method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, which corresponds to its solubility at that temperature.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)
-
Analytical balance
-
Constant temperature water bath or incubator
-
Screw-capped vials or flasks
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer).
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a screw-capped vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a constant temperature bath and stir the mixture vigorously using a magnetic stirrer.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[5]
-
-
Sample Collection and Preparation:
-
After equilibration, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating any solid particles, it is recommended to use a syringe fitted with a syringe filter.
-
Dilute the collected sample accurately with the same solvent using volumetric flasks to bring the concentration within the linear range of the analytical method.
-
-
Analytical Measurement:
-
Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the solubility of this compound in the specific solvent at the experimental temperature. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
References
Stability and Storage of 5-Bromo-2-methylpyridine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-methylpyridine N-oxide. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes general principles of pyridine N-oxide stability, recommended handling procedures, and outlines protocols for stability assessment based on established regulatory guidelines.
Physicochemical Properties and Stability Profile
This compound is a solid, crystalline compound. The N-oxide functional group significantly influences the molecule's electronic properties, polarity, and reactivity compared to its parent pyridine. Generally, pyridine N-oxides are stable under recommended storage conditions; however, they can be susceptible to degradation under specific environmental stresses.
Key Stability Considerations:
-
Hygroscopicity: Pyridine N-oxides are often hygroscopic, meaning they can absorb moisture from the atmosphere. It is crucial to store this compound in a dry environment.
-
Thermal Decomposition: Elevated temperatures can lead to the degradation of the compound. Thermal decomposition may result in the release of hazardous fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[1][2]
-
Light Sensitivity: While specific photostability data is not available, compounds of this nature can be sensitive to light. Exposure to UV or visible light may initiate degradation pathways.
-
Incompatibilities: Strong oxidizing agents are incompatible with pyridine N-oxides and should be avoided.[1]
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on supplier information and general chemical safety guidelines.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or 0-8°C | To minimize thermal degradation and preserve chemical integrity.[3][4] |
| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) | To prevent oxidation and degradation from atmospheric moisture.[1][3] |
| Container | Tightly sealed, light-resistant container | To protect from moisture, oxygen, and light. |
| Location | Cool, dry, well-ventilated area | To ensure a stable environment and mitigate risks from potential off-gassing.[1][5][6] |
Experimental Protocols for Stability Assessment
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Objective: To identify degradation pathways and develop a stability-indicating analytical method.
General Procedure:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to the stress conditions outlined in the table below.
-
At specified time points, withdraw samples and quench the degradation process if necessary.
-
Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS), to quantify the remaining parent compound and identify degradation products.
| Stress Condition | Representative Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. |
| Oxidative Degradation | Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid compound to 105°C for 48 hours. |
| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
Long-Term Stability Testing
Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life of the compound.
Objective: To evaluate the stability of this compound over an extended period under recommended storage conditions.
Protocol:
-
Store multiple batches of this compound in validated stability chambers under the conditions specified in the table below.
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples.
-
Analyze the samples for appearance, assay, purity, and moisture content.
-
Compare the results to the initial specifications to assess any significant changes.
| Study | Storage Condition |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |
Note: The choice of conditions should be based on the climatic zone where the product will be stored and marketed, as per ICH Q1A(R2) guidelines.[7]
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of stability testing for this compound.
Caption: A flowchart illustrating the key stages of a forced degradation study.
Caption: A workflow diagram for conducting long-term stability studies.
Conclusion
The stability of this compound is paramount for its effective use in research and drug development. Adherence to the recommended storage conditions—cool temperatures, inert atmosphere, and protection from light and moisture—is essential for preserving its quality. While specific degradation kinetics for this compound are not widely published, the application of systematic stability testing protocols, as outlined in this guide, will enable researchers to confidently assess its stability profile and ensure the reliability of their experimental outcomes.
References
- 1. pharmtech.com [pharmtech.com]
- 2. 3430-13-5|5-Bromo-2-methylpyridine|BLD Pharm [bldpharm.com]
- 3. Stability-indicating colorimetric assay for indicine N-oxide using TLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-methyl-pyridine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. baranlab.org [baranlab.org]
Key Chemical Reactions of Pyyridine N-Oxides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical reactions of pyridine N-oxides, versatile intermediates in organic synthesis. The unique electronic properties of the N-oxide functional group significantly influence the reactivity of the pyridine ring, enabling a wide range of transformations that are often challenging with parent pyridines. This document details the key reaction classes, provides structured data on reaction outcomes, outlines experimental protocols for seminal reactions, and illustrates reaction pathways using logical diagrams.
Electrophilic Aromatic Substitution
The introduction of the N-oxide functionality activates the pyridine ring towards electrophilic attack, primarily at the C4 (para) and C2 (ortho) positions. The oxygen atom donates electron density to the ring through resonance, overcoming the inductive electron-withdrawing effect of the nitrogen atom.
A general workflow for electrophilic substitution of pyridine N-oxides is depicted below. The process typically involves the reaction of the N-oxide with an electrophile, followed by an optional deoxygenation step to yield the substituted pyridine.
Caption: General workflow for electrophilic substitution of pyridine N-oxides.
Nitration
Nitration of pyridine N-oxides typically proceeds with a mixture of fuming nitric acid and concentrated sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. The reaction predominantly yields the 4-nitro derivative.[1]
| Substrate | Reagents | Conditions | Product | Yield (%) |
| Pyridine N-oxide | fuming HNO₃, conc. H₂SO₄ | 125-130 °C, 3 h | 4-Nitropyridine N-oxide | 42-50 |
| 2-Bromopyridine N-oxide | fuming HNO₃, conc. H₂SO₄ | Heat | 2-Bromo-4-nitropyridine N-oxide | - |
| 3-Methylpyridine N-oxide | fuming HNO₃, conc. H₂SO₄ | Heat | 3-Methyl-4-nitropyridine N-oxide | - |
| 2-Ethoxypyridine N-oxide | fuming HNO₃, conc. H₂SO₄ | Heat | 2-Ethoxy-4-nitropyridine N-oxide | - |
Experimental Protocol: Nitration of Pyridine N-oxide [1]
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 9.51 g of pyridine N-oxide.
-
Addition of Nitrating Mixture: Heat the pyridine N-oxide to 60 °C. Add the nitrating mixture dropwise over 30 minutes, maintaining the temperature.
-
Reaction: Heat the mixture to 125-130 °C for 3 hours.
-
Work-up: Cool the reaction mixture and pour it onto 150 g of crushed ice. Neutralize with a saturated sodium carbonate solution to pH 7-8.
-
Isolation: Collect the precipitated crude product by filtration. Purify by recrystallization from acetone to yield 4-nitropyridine N-oxide.
Sulfonation
Sulfonation of pyridine N-oxide requires harsh conditions, typically heating with fuming sulfuric acid in the presence of a mercury catalyst. The reaction yields 3-pyridinesulfonic acid N-oxide.[2]
| Substrate | Reagents | Conditions | Product | Yield (%) |
| Pyridine N-oxide | fuming H₂SO₄ (20%), HgSO₄ | 220-240 °C, 22 h | 3-Pyridinesulfonic acid N-oxide | 51 |
Experimental Protocol: Sulfonation of Pyridine N-oxide [2]
-
Reaction Mixture: In a reaction vessel, combine 2 g of pyridine N-oxide, 20 g of fuming sulfuric acid (20% SO₃), and 0.2 g of mercuric sulfate.
-
Heating: Heat the mixture at 220-240 °C for 22 hours.
-
Work-up: Pour the cooled reaction mixture into 20 mL of water and neutralize with a hot saturated solution of barium hydroxide, followed by powdered barium carbonate.
-
Isolation: Filter the mixture and evaporate the filtrate to obtain the crude product. Recrystallize from methanol to yield 3-pyridinesulfonic acid N-oxide.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring in N-oxides, particularly at the C2 and C4 positions, makes them susceptible to nucleophilic attack. The N-oxide group can also act as a leaving group after activation.
A general mechanism for nucleophilic substitution is illustrated below. The process involves the activation of the N-oxide, nucleophilic attack, and subsequent rearomatization.
Caption: General mechanism for nucleophilic substitution on pyridine N-oxides.
Halogenation
Pyridine N-oxides can be converted to 2- and 4-halopyridines using various halogenating agents. Phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃) are commonly employed for chlorination.
| Substrate | Reagents | Conditions | Product | Yield (%) |
| Pyridine N-oxide | POCl₃ | Reflux | 2-Chloropyridine & 4-Chloropyridine | - |
| 3-Methylpyridine N-oxide | POCl₃ | - | 2-Chloro-3-methylpyridine | - |
| 4-Nitropyridine N-oxide | Acetyl chloride | 50 °C, 30 min | 4-Chloro-3-iodo-2,6-dimethylpyridine N-oxide (from 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide) | 89 |
Experimental Protocol: Chlorination of Pyridine N-oxide with POCl₃
A general procedure involves heating the pyridine N-oxide with an excess of phosphorus oxychloride, often without a solvent. The reaction mixture is then carefully quenched with water or ice, neutralized, and the product is extracted with an organic solvent.
Amination
Direct amination of pyridine N-oxides can be achieved using various methods, including the use of activating agents like tosyl chloride (TsCl) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of an amine.[3][4]
| Substrate | Nucleophile | Reagents | Conditions | Product | Yield (%) |
| 4-Methoxycarbonylpyridine N-oxide | Benzyl isocyanide | TMSOTf, MeCN/DMF | 150 °C, 15 min (microwave) | Methyl 2-(benzylamino)isonicotinate | 76 |
| 3-Chloropyridine N-oxide | Benzyl isocyanide | TMSOTf, MeCN/DMF | 150 °C, 15 min (microwave) | 2-(Benzylamino)-5-chloropyridine | 65 |
| Pyridine N-oxide | t-Butylamine | Ts₂O, then TFA | - | 2-Aminopyridine | High |
| 3-Bromo-5-(trifluoromethyl)pyridine N-oxide | Saccharin | iPr₂EtN, TsCl, then H₂SO₄ | 0 °C to rt | 2-Amino-3-bromo-5-(trifluoromethyl)pyridine | 85 |
Experimental Protocol: 2-Amination of Pyridine N-oxides with Isocyanides [3]
-
Reaction Setup: In a microwave reaction tube, combine pyridine N-oxide (1.0 equiv), benzyl isocyanide (1.0 equiv), and TMSOTf (1.0 equiv) in a 3:1 mixture of acetonitrile and DMF.
-
Microwave Irradiation: Stir the mixture and irradiate in a microwave reactor at 150 °C for 15 minutes.
-
Deprotection: Concentrate the crude reaction mixture and add 1 M HCl and THF. Stir at 50 °C until the conversion to the aminopyridine is complete.
-
Isolation: Perform a standard aqueous work-up and purify the product by chromatography.
Deoxygenation
The removal of the N-oxide oxygen atom is a crucial step in many synthetic sequences involving pyridine N-oxides, regenerating the pyridine ring. A variety of reducing agents can be employed for this transformation.
The deoxygenation process is a key step to obtaining the final substituted pyridine after ring functionalization.
Caption: General scheme for the deoxygenation of pyridine N-oxides.
| Substrate | Reagents | Conditions | Yield (%) |
| Pyridine N-oxide | PCl₃ | Toluene, 25 °C, 30 min | - |
| 4-Nitropyridine N-oxide | TiCl₄/SnCl₂ (3 equiv) | - | 4,4'-Azopyridine |
| Various substituted pyridine N-oxides | [Pd(OAc)₂]/dppf, Et₃N | MeCN, 140-160 °C (microwave) | High |
| 4-Cyanopyridine N-oxide | Thioxanthone, TfOH, visible light | Acetone, rt | 95 |
| 4-Acetylpyridine N-oxide | MgI₂, Formic acid | 90-140 °C | - |
Experimental Protocol: Deoxygenation with Phosphorus Trichloride
A typical procedure involves dissolving the pyridine N-oxide in an inert solvent such as chloroform or dichloromethane and adding phosphorus trichloride dropwise at room temperature or below. The reaction is usually exothermic. After the reaction is complete, the mixture is quenched with water, neutralized, and the product is extracted.
Rearrangement Reactions
Pyridine N-oxides, particularly those with a methyl group at the 2-position, can undergo rearrangement reactions, most notably the Boekelheide rearrangement. This reaction provides a route to functionalize the methyl group.
The Boekelheide rearrangement involves an intramolecular transfer of an acyl group from the N-oxide oxygen to the adjacent methyl group.
Caption: The Boekelheide rearrangement of 2-methylpyridine N-oxides.
The Boekelheide Rearrangement
This rearrangement is typically effected by treating a 2-methylpyridine N-oxide with acetic anhydride or trifluoroacetic anhydride. The reaction with trifluoroacetic anhydride is often more efficient and can proceed at room temperature.[5][6]
| Substrate | Reagents | Conditions | Product | Yield (%) |
| 2-Picoline N-oxide | Acetic anhydride | Reflux (~140 °C) | 2-Acetoxymethylpyridine | - |
| 2-Methyl-4-methoxypyridine N-oxide | Acetic anhydride | 90-130 °C | 2-Acetoxymethyl-4-methoxypyridine | - |
| 2-Alkylpyridine N-oxides | Trifluoroacetic anhydride | Room temperature | 2-(α-Hydroxyalkyl)pyridines | High |
Experimental Protocol: Boekelheide Rearrangement with Acetic Anhydride [7]
-
Reaction Setup: In a suitable reaction vessel, heat acetic anhydride to 90 °C.
-
Addition of Substrate: Prepare a solution of the 2-methylpyridine N-oxide in glacial acetic acid. Add this solution dropwise to the heated acetic anhydride.
-
Reaction: Monitor the reaction by a suitable analytical method (e.g., TLC) until completion.
-
Isolation: After completion, the product can be isolated and purified using standard techniques such as distillation or chromatography.
This guide provides a foundational understanding of the key chemical reactions of pyridine N-oxides. The versatility of these compounds makes them invaluable tools in the synthesis of a wide array of functionalized pyridine derivatives for applications in medicinal chemistry, agrochemicals, and materials science. For more specific applications and substrate scopes, consulting the primary literature is recommended.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient 2-Amination of Pyridines and Quinolines [organic-chemistry.org]
- 5. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to Halogenated Pyridine N-Oxides in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated pyridine N-oxides are a versatile class of heterocyclic compounds that have garnered significant attention in synthetic chemistry, medicinal chemistry, and materials science. The introduction of a halogen atom onto the pyridine N-oxide scaffold profoundly influences the molecule's electronic properties, reactivity, and biological activity. The N-oxide functional group itself activates the pyridine ring for both nucleophilic and electrophilic substitution, primarily at the 2- and 4-positions, making these compounds valuable synthetic intermediates.[1][2] The high polarity of the N-O bond also enhances the solubility of these molecules, a desirable property in drug development.[3] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of halogenated pyridine N-oxides, with a focus on their utility in research and drug discovery.
Synthesis of Halogenated Pyridine N-Oxides
The synthesis of halogenated pyridine N-oxides can be broadly categorized into two main approaches: the direct halogenation of pyridine N-oxide and the N-oxidation of pre-halogenated pyridines.
1. N-Oxidation of Halogenated Pyridines: This is a widely used method where a halogen-substituted pyridine is oxidized to the corresponding N-oxide. Common oxidizing agents include hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid (m-CPBA), and peracetic acid.[4][5] The choice of oxidant and reaction conditions can be tailored based on the specific halogenated pyridine.
2. Halogenation of Pyridine N-Oxide: Pyridine N-oxide can be directly halogenated to introduce chlorine, bromine, or fluorine atoms onto the ring. This approach offers a different regiochemical outcome compared to the halogenation of pyridine itself. For instance, chlorination can be achieved using reagents like sulfuryl chloride or a mixture of chlorine gas and a base.[6]
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of halogenated pyridine N-oxides are crucial for their characterization and application. The introduction of a halogen atom and the N-oxide group significantly alters the melting point, boiling point, and spectroscopic signatures compared to the parent pyridine.
Table 1: Physical Properties of Selected Halogenated Pyridine N-Oxides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Pyridine N-oxide | C₅H₅NO | 95.10 | 62-67 | 270 |
| 2-Chloropyridine N-oxide | C₅H₄ClNO | 129.55 | ||
| 3-Chloropyridine 1-oxide | C₅H₄ClNO | 129.55 | ||
| 4-Chloropyridine N-oxide | C₅H₄ClNO | 129.55 | 169.5 (dec.)[7] | |
| 3,5-Dichloropyridine N-oxide | C₅H₃Cl₂NO | 163.99 | 110-113[8] | |
| 3-Bromopyridine N-oxide | C₅H₄BrNO | 174.00 | ||
| 3,5-Dibromopyridine N-oxide | C₅H₃Br₂NO | 252.89 | ||
| 3-Fluoropyridine N-oxide | C₅H₄FNO | 113.09 |
Table 2: Spectroscopic Data for Selected Halogenated Pyridine N-Oxides
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |
| 2-Chloropyridine N-oxide | 7.28-7.32 (m, 2H), 7.55-7.58 (m, 1H), 8.40-8.41 (m, 1H) | 123.8, 126.0, 126.9, 140.3, 141.5 | ||
| 4-Chloropyridine N-oxide | 127.9, 139.7, 141.5[9] | |||
| 3,5-Dichloropyridine N-oxide | ||||
| 3,5-Dibromopyridine N-oxide | 7.96 (s, 1H), 8.60 (s, 2H)[10] | |||
| 2-Fluoropyridine | 8.23 (d), 7.78 (t), 7.18 (t), 6.93 (d)[11] | C-F stretch: 1150-1250[12] | 97 (M+)[13] | |
| Pyridine N-oxide | 7.35 (m, 3H), 8.35 (m, 2H)[14] | N-O stretch: ~1254[15] | 95 (M+)[12] |
Reactivity and Applications in Research
Halogenated pyridine N-oxides are versatile building blocks in organic synthesis, primarily due to the activating effect of the N-oxide group and the presence of a halogen, which can serve as a leaving group in cross-coupling reactions.
Cross-Coupling Reactions: Halogenated pyridine N-oxides, particularly bromo- and iodo- derivatives, are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the halogenated position, providing access to complex pyridine derivatives.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the N-oxide group facilitates nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions of the pyridine ring. Halogens at these positions are readily displaced by various nucleophiles, including amines, alkoxides, and thiols.
Medicinal Chemistry: The halogenated pyridine N-oxide motif is found in a number of biologically active molecules. The halogen atom can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity and specificity.[16] These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The N-oxide functionality can also be a strategy to modulate the physicochemical properties of a drug candidate, such as solubility and metabolic stability.
Table 3: Biological Activity of Selected Pyridine Derivatives
| Compound | Target/Cell Line | Activity (IC₅₀) | Reference |
| 2-chloropyridine derivative (6o) | Telomerase | 2.3 ± 0.07 μM | [17] |
| Pyridine derivative (3b) | Tubulin polymerization | 4.03 μM | [18] |
| Pyridine derivative (5a) | Tubulin polymerization | 6.06 μM | [18] |
| Pyridine derivative (19c) | A549 (lung cancer) | 3 μM | [19] |
| Pyridine derivative (19f) | A549 (lung cancer) | 4.5 μM | [19] |
| Pyridine derivative (19h) | A549 (lung cancer) | 4 μM | [19] |
Key Experimental Protocols
Protocol 1: Synthesis of 4-Chloropyridine N-oxide [7]
-
Materials: 4-Nitropyridine 1-oxide (8 g), acetyl chloride (40 ml), ice-water, sodium carbonate, chloroform, acetone.
-
Procedure:
-
In a flask equipped with a reflux condenser, add acetyl chloride (40 ml).
-
Introduce 4-nitropyridine 1-oxide (8 g) in small portions. A vigorous reaction occurs after brief warming.
-
Warm the mixture for 30 minutes at approximately 50°C, which results in a crystalline mass.
-
Decompose the crystalline mass cautiously with ice-water.
-
Make the mixture alkaline with sodium carbonate.
-
Extract the aqueous mixture several times with chloroform.
-
Dry the combined chloroform extracts over sodium carbonate.
-
Evaporate the solvent to obtain the crude product.
-
Recrystallize the product from acetone to yield colorless needles.
-
-
Yield: 4.0 g (55%)
-
Melting Point: 169.5°C (decomposition)
Protocol 2: Synthesis of 3,5-Dibromopyridine N-oxide [10]
-
Materials: 3,5-dibromopyridine (10 g, 0.04 mol), trifluoroacetic acid (10 ml), 30% hydrogen peroxide (11.95 g, 0.11 mol), ice water.
-
Procedure:
-
In a 50 ml three-necked flask, add 3,5-dibromopyridine (10 g) and trifluoroacetic acid (10 ml).
-
Warm the mixture to 50°C.
-
Slowly add 30% hydrogen peroxide (11.95 g) dropwise.
-
After the addition is complete, maintain the temperature at 70°C for 1 hour.
-
For separation and purification, add 20 ml of ice water to the reaction solution and stir for ten minutes.
-
Filter the mixture to obtain an off-white solid.
-
Wash the solid twice with 20 ml of ice water until the pH is 7.
-
Dry the solid to obtain the 3,5-dibromopyridine N-oxide compound.
-
-
Yield: 9.05 g (85%)
-
Purity: 98.4%
Signaling Pathways and Experimental Workflows
Inhibition of NF-κB Signaling Pathway
Certain pyridine N-oxide derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of immune responses, inflammation, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The mechanism of inhibition by some pyridine N-oxide derivatives involves the interference with the DNA binding of NF-κB.[3]
Caption: Inhibition of the NF-κB signaling pathway by a halogenated pyridine N-oxide derivative.
Experimental Workflow for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction. Halogenated pyridine N-oxides are effective substrates in this reaction, allowing for the synthesis of a diverse range of biaryl compounds. The general workflow involves the reaction of the halogenated pyridine N-oxide with a boronic acid in the presence of a palladium catalyst and a base.
References
- 1. researchgate.net [researchgate.net]
- 2. baranlab.org [baranlab.org]
- 3. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. CN104447531B - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 7. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyridine N-Oxide | C5H5NO | CID 12753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. ias.ac.in [ias.ac.in]
- 16. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
Commercial Availability of 5-Bromo-2-methylpyridine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic methodologies related to 5-Bromo-2-methylpyridine N-oxide. This compound is a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.
Physicochemical Properties
This compound is a heterocyclic organic compound with the molecular formula C6H6BrNO.[1] It is characterized by a pyridine ring substituted with a bromine atom at the fifth position, a methyl group at the second position, and an N-oxide functional group.[1] The N-oxide group enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic reagents compared to the parent pyridine molecule.[2]
| Property | Value | Reference |
| CAS Number | 31181-64-3 | [1][3] |
| Molecular Formula | C₆H₆BrNO | [1][3] |
| Molecular Weight | 188.02 g/mol | [1][3] |
| Appearance | Primrose yellow solid | [3] |
| Purity | ≥ 98% | [3] |
| MDL Number | MFCD00234172 | [3] |
| PubChem ID | 817164 | [3] |
| Storage Conditions | 0-8°C | [3] |
Commercial Suppliers
This compound is available from various chemical suppliers. The table below lists some of the companies that offer this compound. Researchers are advised to visit the suppliers' websites for the most current information on availability, purity, and pricing.
| Supplier | Catalog Number | Purity |
| Chem-Impex | - | ≥ 98% |
| Smolecule | S669108 | - |
| BLD Pharm | 31181-64-3 | - |
| TCI America | B2572 | >98.0% |
| Benchchem | 31181-64-3 | - |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the oxidation of the corresponding 5-bromo-2-methylpyridine.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
A documented method for the preparation of the title compound involves the following steps[4]:
-
Suspend 5-bromo-2-methylpyridine (80 g, 462 mmol) in glacial acetic acid (300 ml).
-
Add aqueous hydrogen peroxide (35%).
-
Heat the mixture in a water bath at 343-353 K.
-
After 3 hours, add an additional portion of hydrogen peroxide solution (35 ml).
-
Maintain the mixture at the same temperature for an additional 9 hours.
-
Concentrate the mixture to approximately 100 ml.
-
Dilute with water (100 ml) and then concentrate again in a vacuum.
-
Upon cooling to room temperature, a precipitate will form.
-
Collect the precipitate by filtration and wash it with cold ethanol (2 x 50 ml) to yield the product.
Modern approaches utilizing microreactor technology have also been reported for the synthesis of pyridine N-oxides, offering improved safety and efficiency.[1]
Downstream Reaction: Synthesis of 5-bromo-2-methyl-4-nitropyridine 1-oxide
This compound can be used as a starting material for further chemical transformations. One such example is its nitration to form 5-bromo-2-methyl-4-nitropyridine 1-oxide.[5]
Caption: Workflow for the synthesis of a downstream product.
Applications in Research and Development
This compound is a versatile intermediate with applications in several areas of chemical research and industry.
Caption: Overview of the primary applications of this compound.
-
Pharmaceutical Synthesis: This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, with notable applications in the development of antimicrobial and anti-inflammatory drugs.[3] Its structural features are also relevant for medicinal chemistry explorations.[1]
-
Agrochemicals: It is utilized in the formulation of agricultural chemicals, including herbicides and fungicides.[3]
-
Organic Synthesis: As a versatile reagent, it is employed in the construction of complex organic molecules through reactions like cross-coupling and substitutions.[1] The N-oxide functionality allows for regioselective substitutions on the pyridine ring.[2]
-
Material Science: The unique properties of this compound are leveraged in the production of specialty materials such as polymers and coatings.[3]
-
Analytical Chemistry: It finds use in the development of analytical methods for the detection and quantification of various substances.[3]
Safety and Handling
Specific safety and hazard data for this compound is limited.[1] Therefore, it should be handled with caution, assuming potential hazards common to halogenated and aromatic heterocyclic compounds.[1] This includes potential irritation to the skin, eyes, and respiratory tract, as well as potential toxicity upon ingestion.[1] It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound in a laboratory setting.
References
Methodological & Application
Application Notes and Protocols: The Strategic Use of 5-Bromo-2-methylpyridine N-oxide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methylpyridine N-oxide is a versatile heterocyclic building block with significant applications in the synthesis of complex pharmaceutical agents. Its unique electronic properties, stemming from the interplay between the bromine substituent, the methyl group, and the N-oxide functionality, render it a valuable precursor for the construction of diverse molecular scaffolds. The N-oxide group enhances the reactivity of the pyridine ring towards certain transformations, increases solubility in polar solvents, and can influence the pharmacokinetic profile of the final drug molecule.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, a prominent class of therapeutics in oncology and immunology.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, frequently forming the core of numerous approved drugs. The introduction of a bromine atom at the 5-position and a methyl group at the 2-position of the pyridine N-oxide creates a versatile intermediate with distinct reactive sites. The bromine atom serves as a handle for various cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, or alkyl substituents. The N-oxide functionality can direct electrophilic substitution and can be readily removed at a later synthetic stage if desired. This strategic functionalization makes this compound an attractive starting material for the synthesis of targeted therapies, particularly kinase inhibitors.
Application in Kinase Inhibitor Synthesis
Kinase inhibitors are a cornerstone of modern precision medicine, targeting specific protein kinases that are often dysregulated in diseases such as cancer. The pyridine core can mimic the hinge-binding region of ATP, the natural substrate for kinases. By elaborating the this compound scaffold, medicinal chemists can design potent and selective inhibitors that occupy the ATP-binding pocket of a target kinase.
A representative application of a brominated pyridine derivative in the synthesis of potent kinase inhibitors is in the development of Polo-like kinase 1 (PLK1) inhibitors. PLK1 is a key regulator of cell division, and its overexpression is a hallmark of many cancers.[2]
Representative Synthesis of a PLK1 Inhibitor
The following section details a representative synthetic route to a potent PLK1 inhibitor, adapted from the literature, illustrating how this compound can be envisioned as a starting material for such compounds.
Experimental Workflow:
Caption: A representative synthetic workflow for a PLK1 inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-methyl-4-nitropyridine 1-oxide
This protocol describes the nitration of this compound, a key step in functionalizing the pyridine ring for further elaboration.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Sodium carbonate (Na₂CO₃) solution (2 M)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in concentrated sulfuric acid in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add fuming nitric acid (5.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 2 hours.
-
Cool the reaction mixture in an ice bath and slowly neutralize to pH 10 with a 2 M aqueous sodium carbonate solution.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, dry over magnesium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-methyl-4-nitropyridine 1-oxide.
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| This compound | 188.02 | 12.07 | 1.0 |
| Sulfuric acid | 98.08 | 80 | 6.6 |
| Fuming nitric acid | 63.01 | 60 | 5.0 |
| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |
| 5-bromo-2-methyl-4-nitropyridine 1-oxide | 233.02 | 2.54 | 90 |
Data adapted from a similar synthesis.
Protocol 2: Representative Synthesis of a Pyrazolopyridine-based Kinase Inhibitor
This protocol provides a representative example of how a functionalized aminopyridine, which can be derived from this compound, is used to construct a potent kinase inhibitor.
Materials:
-
Substituted aminopyridine intermediate (derived from this compound)
-
Pyridine-2-carbaldehyde derivative
-
Potassium tert-butoxide
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted aminopyridine intermediate (1.0 eq) in DMF, add the pyridine-2-carbaldehyde derivative (1.1 eq).
-
Add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to afford the final kinase inhibitor.
Biological Activity and Signaling Pathway
The synthesized kinase inhibitors can be evaluated for their biological activity against their target kinase. For the representative PLK1 inhibitor, the inhibitory activity is typically determined using an in vitro kinase assay.
Quantitative Biological Data:
| Compound | Target Kinase | IC₅₀ (nM) |
| Representative Inhibitor 1 | PLK1 | 219 |
| Representative Inhibitor 2 | PLK1 | 359 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Data is representative of compounds with a similar scaffold.[2]
PLK1 Signaling Pathway:
Polo-like kinase 1 (PLK1) is a master regulator of mitosis. It is involved in multiple stages of cell division, including mitotic entry, spindle formation, chromosome segregation, and cytokinesis. Overexpression of PLK1 is common in cancer and is associated with poor prognosis. Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: The role of PLK1 in mitosis and its inhibition.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical compounds. Its strategic functionalization allows for the efficient construction of diverse molecular architectures, making it a key intermediate in the development of targeted therapies such as kinase inhibitors. The protocols and data presented herein provide a framework for researchers to utilize this compound in their drug discovery efforts, paving the way for the development of novel and effective therapeutics.
References
Application Notes and Protocols: 5-Bromo-2-methylpyridine N-oxide as a Versatile Intermediate in Agrochemical Development
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Bromo-2-methylpyridine N-oxide as a key intermediate in the synthesis of novel agrochemicals. This document outlines the synthetic pathways and detailed experimental protocols for the derivatization of this versatile building block, offering a foundation for the development of next-generation fungicides, herbicides, and insecticides.
Introduction
This compound is a valuable heterocyclic intermediate in the discovery and development of new crop protection agents.[1] The presence of a bromine atom at the 5-position and an N-oxide functionality provides a unique combination of reactivity and stability, making it an attractive starting material for creating diverse molecular libraries for biological screening. The pyridine scaffold is a well-established feature in numerous commercially successful agrochemicals, and the specific functionalities of this compound offer a strategic advantage for synthesizing novel active ingredients.[1]
The N-oxide group enhances the compound's stability and solubility in polar solvents, while also activating the pyridine ring for various chemical transformations.[1] The bromine atom is particularly amenable to a range of cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl moieties, which is a common strategy in the rational design of modern agrochemicals.
Key Applications in Agrochemical Synthesis
This compound serves as a crucial starting point for the synthesis of a variety of agrochemical classes, including:
-
Fungicides: The pyridine ring is a core component of many fungicides. By functionalizing the 5-position of the pyridine ring, novel compounds with potential fungicidal activity can be synthesized.
-
Herbicides: The unique electronic properties of the substituted pyridine ring can be leveraged to design new herbicides with specific modes of action.
-
Insecticides: The derivatization of this compound can lead to the discovery of new insecticidal compounds with improved efficacy and safety profiles.
Experimental Protocols
The following protocols provide detailed methodologies for key transformations of this compound, which are fundamental to its application in agrochemical development.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title intermediate from 5-bromo-2-methylpyridine.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
5-Bromo-2-methylpyridine
-
Glacial Acetic Acid
-
35% Aqueous Hydrogen Peroxide
-
Ethanol
-
Water
Procedure:
-
Suspend 5-bromo-2-methylpyridine (80 g, 462 mmol) in glacial acetic acid (300 ml).[2]
-
Add 35% aqueous hydrogen peroxide to the suspension.[2]
-
Heat the mixture in a water bath to 343-353 K.[2]
-
After 3 hours, add an additional portion of hydrogen peroxide solution (35 ml) and maintain the temperature for another 9 hours.[2]
-
Concentrate the reaction mixture to approximately 100 ml.[2]
-
Dilute the concentrated mixture with water (100 ml) and then re-concentrate it under vacuum as much as possible.[2]
-
Upon cooling to room temperature, a precipitate will form.[2]
-
Collect the precipitate by filtration and wash it with cold ethanol (2 x 50 ml) to yield the final product.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 80 g (462 mmol) | [2] |
| Product Yield | 83 g (95%) | [2] |
| Purity | Not specified |
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the functionalization of the 5-position of a brominated pyridine derivative, which can be adapted for this compound to introduce various aryl or heteroaryl groups. This is a key step in creating a library of potential agrochemical candidates.
Reaction Workflow:
Caption: Suzuki-Miyaura cross-coupling workflow.
Materials:
-
This compound derivative (1.0 mmol)
-
Aryl or Heteroaryl boronic acid or ester (1.2 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 mmol)
-
Base (e.g., Potassium Carbonate, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Water
-
Brine
Procedure (Adapted from a similar reaction): [3]
-
In a reaction vessel, combine the this compound derivative, the boronic acid/ester, and the base.[3]
-
Add the palladium catalyst to the mixture.[3]
-
De-gas the vessel and backfill with an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
Add the degassed solvent mixture.[3]
-
Heat the reaction mixture to 90°C and stir for 12 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.[3]
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.[3]
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for a Representative Suzuki Coupling of a Related Pyridine:
| Parameter | Value | Reference |
| Starting Pyridine | 1.0 mmol | [3] |
| Boronic Ester | 1.2 mmol | [3] |
| Catalyst Loading | 0.05 mmol | [3] |
| Reaction Time | 12 hours | [3] |
| Yield | Not specified for this specific reaction |
Structure-Activity Relationship (SAR) Development
The protocols described above are fundamental for building a library of compounds to explore Structure-Activity Relationships (SAR). The logical workflow for such a discovery process is outlined below.
Agrochemical Discovery Workflow:
Caption: Workflow for agrochemical discovery.
By systematically varying the substituents introduced at the 5-position and evaluating the biological activity of the resulting compounds, researchers can identify key structural features responsible for the desired agrochemical properties. This iterative process of synthesis and testing is central to the discovery of new and effective crop protection solutions.
Conclusion
This compound is a highly versatile and valuable intermediate for the synthesis of novel agrochemicals. Its unique chemical properties allow for the efficient construction of diverse molecular architectures. The protocols and workflows presented in these application notes provide a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this building block in the development of next-generation crop protection agents.
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 5-Bromo-2-methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 5-bromo-2-methylpyridine derivatives. This class of reaction is a cornerstone in modern organic synthesis for creating carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl compounds.[1] The resulting 2-methyl-5-arylpyridine scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds, including kinase inhibitors for oncology and inflammatory diseases.[2]
The protocols and data presented herein are adapted from established methodologies for 5-bromo-2-methylpyridine and structurally similar substrates, offering a solid foundation for researchers to synthesize and explore the therapeutic potential of this promising class of molecules.[1][2]
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organohalide (in this case, a 5-bromo-2-methylpyridine derivative) and an organoboron species, such as an arylboronic acid or ester. The reaction is catalyzed by a palladium(0) complex and requires a base.[3][4] The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-2-methylpyridine derivative, forming a Pd(II) complex.[5][6]
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium(II) complex.[5][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final 2-methyl-5-arylpyridine product, regenerating the Pd(0) catalyst which re-enters the cycle.[5][6]
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and the specific substrates used. The following table summarizes typical reaction conditions and yields for the coupling of 5-bromo-2-methylpyridin-3-amine, a close structural analog, with various arylboronic acids. This data provides a strong indication of expected yields for other 5-bromo-2-methylpyridine derivatives under similar conditions.[1][7]
| 5-Bromo-2-methylpyridine Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 | [7][8] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 | [7] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 | [7] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 | [7] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 80 | [7] |
| N-(5-bromo-2-methylpyridin-3-yl)acetamide | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 75 | [8] |
| 2-Bromo-5-methylpyridin-4-amine | Arylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ | Isopropanol/H₂O (2:1) | 85-90 | 8-12 | Typical | [2] |
Experimental Protocols
The following are detailed protocols for performing Suzuki-Miyaura coupling reactions with 5-bromo-2-methylpyridine derivatives.
Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0) [1][8]
This protocol is adapted from the successful coupling of 5-bromo-2-methylpyridin-3-amine.[1][8]
-
Materials:
-
5-Bromo-2-methylpyridine derivative (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 eq)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed deionized water (2 mL)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask, add the 5-bromo-2-methylpyridine derivative (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[1]
-
Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL).[1][8]
-
Heat the reaction mixture to 85–95 °C with vigorous stirring.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (e.g., 50 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[1][8]
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-methyl-5-arylpyridine product.[1]
-
Protocol 2: Procedure using Palladium(II) Acetate [2]
This protocol is suitable for substrates like 2-bromo-5-methylpyridin-4-amine.
-
Materials:
-
5-Bromo-2-methylpyridine derivative (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.5 mmol, 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
Isopropanol (10 mL)
-
Deionized water (5 mL)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve the 5-bromo-2-methylpyridine derivative (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of isopropanol (10 mL) and water (5 mL).[2]
-
Add potassium carbonate (2.0 mmol) and palladium(II) acetate (0.03 mmol).[2]
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Remove the isopropanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization as appropriate.
-
Experimental Workflow
The general workflow for setting up, running, and purifying the products of a Suzuki-Miyaura coupling reaction is depicted below.
Applications in Drug Discovery
The pyridine ring is a well-established privileged scaffold in medicinal chemistry.[2] The synthesis of 2-methyl-5-arylpyridines via Suzuki coupling provides access to a vast chemical space for drug development. These derivatives have been investigated for various therapeutic applications:
-
Kinase Inhibitors: Many arylpyridine derivatives are potent inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.[2]
-
Anticancer Agents: Substituted arylpyridines have demonstrated selective cytotoxicity against various cancer cell lines.[9]
-
Motile Ciliogenesis: Recent studies have identified novel arylpyridine derivatives that can induce motile ciliogenesis, offering potential therapeutic avenues for respiratory diseases like COPD.[10]
-
Anti-inflammatory Agents: As modulators of inflammatory pathways, these compounds are being explored for conditions like asthma.[11]
The robust and versatile nature of the Suzuki-Miyaura coupling makes it an indispensable tool for synthesizing libraries of these valuable compounds for high-throughput screening and lead optimization in drug discovery programs.[8][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of novel arylpyridine derivatives for motile ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-2-methylpyridine N-oxide in Materials Science
For: Researchers, scientists, and drug development professionals.
Abstract
5-Bromo-2-methylpyridine N-oxide is a versatile heterocyclic organic compound with significant applications as a precursor and building block in the synthesis of functional materials. Its unique electronic and structural properties, imparted by the bromo, methyl, and N-oxide functional groups, make it a valuable intermediate in the fields of crystal engineering, coordination chemistry, and the development of specialized organic materials. These notes provide an overview of its applications in materials science, detailed experimental protocols for its synthesis and derivatization, and relevant quantitative data.
Introduction
This compound, with the chemical formula C₆H₆BrNO, is a pyridine derivative that has garnered interest in synthetic chemistry.[1] While extensively used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its role in materials science is an emerging area of research.[2] The presence of the N-oxide group enhances the electron-donating ability of the pyridine ring, influencing its reactivity and coordination properties. The bromine atom provides a site for further functionalization through various cross-coupling reactions, allowing for the construction of complex molecular architectures.[1]
This document outlines the key applications of this compound in materials science, focusing on its use in the synthesis of novel materials and its role in supramolecular chemistry.
Key Applications in Materials Science
The primary applications of this compound in materials science are:
-
Precursor for Functional Ligands: It serves as a starting material for the synthesis of more complex ligands used in coordination polymers and metal-organic frameworks (MOFs). The N-oxide group can act as a coordinating site, while the bromo group allows for the introduction of other functionalities.[2]
-
Crystal Engineering: The specific stereoelectronic profile of this compound allows for the formation of well-defined supramolecular structures through non-covalent interactions, such as hydrogen bonding.[1][3] The study of its crystal structure reveals C-H···O hydrogen bonds that lead to the formation of centrosymmetric dimers, a key aspect in the design of crystalline materials with desired packing arrangements.[3][4]
-
Intermediate for Specialty Organic Materials: This compound is a building block for creating advanced organic materials, including polymers and coatings, where its incorporation can enhance properties like durability and resistance.[2][5]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a study published in Acta Crystallographica Section E: Structure Reports Online.[3]
Materials:
-
5-Bromo-2-methylpyridine
-
Glacial acetic acid
-
Aqueous hydrogen peroxide (35%)
-
Cold ethanol
-
Water
Equipment:
-
Round-bottom flask
-
Water bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Suspend 5-bromo-2-methylpyridine (80 g, 462 mmol) in glacial acetic acid (300 ml) in a round-bottom flask.[3]
-
Add aqueous hydrogen peroxide (35%, 35 ml) to the suspension.[3]
-
Heat the mixture in a water bath at a temperature of 343-353 K.[3]
-
After 3 hours, add an additional portion of hydrogen peroxide solution (35 ml).[3]
-
Maintain the reaction at the same temperature for an additional 9 hours.[3]
-
Concentrate the reaction mixture to approximately 100 ml using a rotary evaporator.[3]
-
Dilute the concentrated mixture with water (100 ml) and then re-concentrate it in vacuo as much as possible.[3]
-
Upon cooling to room temperature, a precipitate will form.[3]
-
Collect the precipitate by filtration and wash it with cold ethanol (2 x 50 ml).[3]
-
The resulting product is this compound as a white solid.[3]
Yield: 83 g (95%)[3]
Synthesis of 5-Bromo-2-methyl-4-nitropyridine 1-oxide
This protocol demonstrates the derivatization of this compound to introduce further functionality.[6]
Materials:
-
5-bromo-2-methylpyridine 1-oxide
-
Sulfuric acid
-
Fuming nitric acid
-
2 M aqueous sodium carbonate
-
Dichloromethane
-
Magnesium sulfate
Equipment:
-
Reaction flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 5-bromo-2-methylpyridine 1-oxide (2.269 g, 12.07 mmol) in sulfuric acid (4 mL) in a reaction flask and cool to 0 °C in an ice bath.[6]
-
Add fuming nitric acid (3 mL) dropwise to the cooled solution.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90 °C.[6]
-
Maintain the reaction at 90 °C for 2 hours.[6]
-
Cool the reaction mixture in an ice bath and slowly adjust the pH to 10 with 2 M aqueous sodium carbonate.[6]
-
Extract the aqueous solution twice with dichloromethane.[6]
-
Combine the organic extracts, dry over magnesium sulfate, and concentrate to yield the product.[6]
Yield: 2.54 g (90%) of 5-bromo-2-methyl-4-nitropyridine 1-oxide.[6]
Quantitative Data
The following tables summarize the key quantitative data for this compound and a related synthetic product.
Table 1: Synthesis Yields
| Product | Starting Material | Yield | Reference |
| This compound | 5-Bromo-2-methylpyridine | 95% | [3] |
| 5-Bromo-2-methyl-4-nitropyridine 1-oxide | This compound | 90% | [6] |
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₆H₆BrNO | [3] |
| Molecular Weight | 188.03 g/mol | [3] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/n | [3] |
| a (Å) | 7.3060 (15) | [3] |
| b (Å) | 11.351 (2) | [3] |
| c (Å) | 8.4950 (17) | [3] |
| β (°) | 111.01 (3) | [3] |
| Volume (ų) | 657.7 (3) | [3] |
| Z | 4 | [3] |
| Hydrogen Bond (C-H···O) Distance (H···O) | 2.41 Å | [3] |
| Hydrogen Bond (C-H···O) Angle (D-H···A) | 153° | [3] |
Visualizations
Synthetic Pathway for this compound
Caption: Synthesis of this compound.
Supramolecular Dimerization via Hydrogen Bonding
Caption: Dimer formation through C-H···O hydrogen bonds.
Conclusion
This compound is a valuable and versatile compound in the field of materials science. Its utility as a precursor for functional ligands and its role in directing supramolecular assembly through hydrogen bonding make it a compound of interest for the design and synthesis of novel crystalline and polymeric materials. The experimental protocols and quantitative data provided herein offer a solid foundation for researchers and scientists to explore the potential of this compound in their respective areas of study. Further research into its incorporation into functional polymers and coatings is warranted to fully elucidate its impact on material properties.
References
Protocol for N-oxidation of 2-Substituted Pyridines: Application Notes
Introduction
Pyridine N-oxides are valuable intermediates in organic synthesis, serving as precursors to a variety of functionalized pyridine derivatives that are prevalent in pharmaceuticals, agrochemicals, and materials science. The N-oxide group activates the pyridine ring, facilitating nucleophilic substitution at the 2- and 4-positions. This application note provides detailed protocols for the N-oxidation of 2-substituted pyridines using common and effective oxidizing agents, including meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid. It also includes a summary of reaction yields for various substrates and visual guides to the experimental workflow and reaction mechanism.
Data Presentation
The following tables summarize the reaction conditions and yields for the N-oxidation of various 2-substituted pyridines using different oxidizing agents.
Table 1: N-oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
| 2-Substituent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| -Cl | Dichloromethane | 0 - 25 | 24 | 80 | [1] |
| -NO₂ | Dichloromethane | 0 - 25 | 24 | High | [2] |
| -CH₂Cl | Chloroform | Low | Not Specified | Good | [3] |
| Fused Heterocycle | Acetonitrile | Reflux | 2 | 70 | [4] |
Table 2: N-oxidation using Hydrogen Peroxide (H₂O₂) and Acetic Acid
| 2-Substituent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| -Cl | Tungstic Acid/H₂SO₄ | 70 - 80 | 12 | High | [3] |
| -Br | Maleic Anhydride | 20 - 120 | Not Specified | High | [5] |
| -CH₃ | None | 15 | Not Specified | High | [6] |
| -Cl | TS-1 Molecular Sieve | 65 - 80 | 1 | 98.9 | [7] |
| -Cl | AMBERLYST 15 | 80 | 22 | 33.8 | [7] |
Table 3: N-oxidation using Peracetic Acid
| 2-Substituent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Unsubstituted Pyridine | 85 | 50-60 min (addition) | 78-83 | [8] |
| -CH₃ | Not Specified | Not Specified | High | [6] |
Experimental Protocols
Protocol 1: General Procedure for N-oxidation of 2-Substituted Pyridines with m-CPBA
This protocol is adapted from the N-oxidation of 4-nitropyridine and can be applied to various 2-substituted pyridines.[2]
-
Reaction Setup: In a round-bottom flask, dissolve the 2-substituted pyridine (1.0 equiv) in dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of m-CPBA: While stirring, add m-CPBA (1.1-1.5 equiv) portion-wise to the cooled solution, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to 0-5 °C.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: N-oxidation of 2-Chloropyridine with Hydrogen Peroxide and Tungstic Acid Catalyst
This protocol provides a specific method for the N-oxidation of 2-chloropyridine.[3]
-
Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel, add 2-chloropyridine, distilled water, concentrated sulfuric acid, and tungstic acid.
-
Heating: Heat the mixture to 70-80 °C.
-
Addition of Hydrogen Peroxide: Add hydrogen peroxide dropwise over approximately 12 hours while maintaining the temperature at 70-80 °C.
-
Reaction: Continue stirring at 75-80 °C for an additional 24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Adjust the pH to 6-7 with a Ca(OH)₂ emulsion to precipitate the catalyst as CaWO₄.
-
Stir for 1 hour at room temperature and then filter to remove the precipitate.
-
Add dilute hydrochloric acid to the filtrate to form the hydrochloride salt of the N-oxide.
-
Evaporate the water by vacuum distillation to obtain the solid 2-chloropyridine N-oxide hydrochloride.
-
Protocol 3: N-oxidation of Pyridine with Peracetic Acid
This is a general procedure for pyridine that can be adapted for some 2-substituted pyridines.[8]
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place the pyridine substrate.
-
Addition of Peracetic Acid: Add 40% peracetic acid dropwise at a rate that maintains the reaction temperature at 85 °C. This addition typically takes 50-60 minutes.
-
Cooling: After the addition is complete, continue stirring until the temperature drops to 40 °C.
-
Isolation as Hydrochloride Salt:
-
Bubble gaseous hydrogen chloride into the reaction mixture.
-
Remove acetic acid and excess peracetic acid by warming on a steam bath under vacuum.
-
Purify the resulting hydrochloride salt by refluxing in isopropyl alcohol, followed by cooling and filtration.
-
-
Isolation of Free Base:
-
Caution: Ensure all peroxides are quenched before distillation.
-
Evaporate the acetic acid solution under vacuum.
-
Distill the residue at a pressure of 1 mm or less. The product is collected at 100–105 °C/1mm.
-
Mandatory Visualization
Caption: Experimental workflow for the N-oxidation of 2-substituted pyridines.
Caption: Concerted mechanism for the N-oxidation of a 2-substituted pyridine with m-CPBA.
References
- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]
- 6. US2663711A - Process for the preparation of pyridine alcohols from pyridine n-oxides - Google Patents [patents.google.com]
- 7. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Ligands and Catalysts Using 5-Bromo-2-methylpyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the use of 5-Bromo-2-methylpyridine N-oxide as a versatile building block in the synthesis of complex ligands and catalysts. The pyridine N-oxide moiety offers unique electronic properties and coordination capabilities, making its derivatives valuable in various fields, including medicinal chemistry and materials science.[1] The protocols outlined below focus on common and powerful cross-coupling reactions to functionalize the pyridine ring.
Synthesis of the Starting Material: this compound
The initial and crucial step is the preparation of the N-oxide itself. This is typically achieved through the oxidation of 5-bromo-2-methylpyridine.
Experimental Protocol:
-
Suspend 5-bromo-2-methylpyridine (80 g, 462 mmol) in 300 ml of glacial acetic acid in a round-bottom flask.[2]
-
To this suspension, add 35 ml of aqueous hydrogen peroxide (35%).[2]
-
Heat the mixture in a water bath to a temperature of 343-353 K (70-80 °C).[2]
-
After 3 hours of heating, add an additional 35 ml of hydrogen peroxide solution (35%).[2]
-
Continue to maintain the reaction mixture at the same temperature for an additional 9 hours.[2]
-
Once the reaction is complete, concentrate the mixture to a volume of approximately 100 ml by rotary evaporation.[2]
-
Dilute the concentrated solution with 100 ml of water and then re-concentrate it in vacuo as much as possible.[2]
-
Upon cooling to room temperature, a precipitate will form. Collect the solid product by filtration.[2]
-
Wash the collected solid with cold ethanol (2 x 50 ml) to afford the pure this compound.[2]
Quantitative Data:
| Starting Material | Reagents | Yield | Reference |
| 5-bromo-2-methylpyridine | Glacial Acetic Acid, 35% H₂O₂ | 95% | [2] |
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, particularly for creating biaryl compounds which are common motifs in pharmaceutical agents.[3] this compound can be coupled with various arylboronic acids to generate functionalized pyridine N-oxide ligands. The following protocol is adapted from procedures for structurally similar aminobromopyridines.[3]
Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and a suitable base such as potassium phosphate (K₃PO₄, 2.3 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol %). Then, add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio).[3][4]
-
Reaction: Stir the reaction mixture vigorously and heat to 85–95 °C for 15-18 hours.[3][4]
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Representative Quantitative Data (from analogous compounds):
The following data is for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids and serves as an indicator of expected yields.[4]
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 °C | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 °C | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 °C | 78 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 °C | 75 |
Diagram of Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, essential for synthesizing arylamines.[5][6] This reaction allows for the introduction of various amine functionalities onto the pyridine N-oxide scaffold. The protocol below is based on established methods for similar aryl bromides.[5]
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), a suitable base (e.g., cesium carbonate or sodium tert-butoxide), the palladium source (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., Xantphos).[5]
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon). Repeat this process three times.
-
Solvent Addition: Add an anhydrous solvent, such as toluene or dioxane, via a syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the specific substrates and catalyst system.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute it with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to obtain the desired N-arylated product.
Diagram of Buchwald-Hartwig Amination Catalytic Cycle:
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Application in Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[7] This reaction is catalyzed by palladium and a copper(I) co-catalyst, providing a direct route to alkynyl-substituted pyridine N-oxides.[7]
Experimental Protocol:
-
Reaction Setup: In a degassed solvent mixture (e.g., THF/Et₃N), combine this compound (1.0 eq), the terminal alkyne (1.1 eq), a palladium catalyst like Pd(PPh₃)₄ (5-15 mol %), and a copper(I) co-catalyst such as CuI (3-30 mol %).[8]
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (Argon or Nitrogen) to prevent side reactions.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., up to 50 °C) for 12-24 hours. The reaction is often run at room temperature.[8]
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, filter the reaction mixture to remove any solids. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate. Purify the crude product using column chromatography.
Representative Quantitative Data (from analogous compounds):
The following table shows data for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes, providing an indication of expected outcomes.[8]
| Terminal Alkyne | Catalyst System | Solvent | Temperature | Yield (%) |
| 1-ethynyl-4-ethylbenzene | Pd(PPh₃)₄, CuI | THF/Et₃N | Room Temp | 92 |
| Phenylacetylene | Pd(PPh₃)₄, CuI | THF/Et₃N | Room Temp | 85 |
| 1-ethynyl-4-methoxybenzene | Pd(PPh₃)₄, CuI | THF/Et₃N | Room Temp | 88 |
Disclaimer: The provided protocols and quantitative data for the cross-coupling reactions are based on established procedures for structurally similar compounds. Researchers should perform initial small-scale optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) for this compound to achieve the best results.
References
Application Note: Synthesis of 5-bromo-2-methyl-4-nitropyridine 1-oxide
Abstract
This document provides a detailed protocol for the synthesis of 5-bromo-2-methyl-4-nitropyridine 1-oxide, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The synthesis involves the nitration of 5-bromo-2-methylpyridine 1-oxide using a mixture of fuming nitric acid and sulfuric acid. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and safety precautions.
Introduction
5-bromo-2-methyl-4-nitropyridine 1-oxide is a substituted pyridine derivative with significant applications as a building block in organic synthesis. Its functional groups, including the bromo and nitro moieties, make it a versatile precursor for introducing the pyridine core into more complex molecules. This compound is particularly valuable in the synthesis of novel therapeutic agents and agricultural products.[1] This application note provides a reliable and reproducible method for its laboratory-scale synthesis.
Reaction Scheme
The synthesis proceeds via the electrophilic nitration of the pyridine ring at the 4-position, activated by the N-oxide group.
Caption: Reaction scheme for the synthesis of 5-bromo-2-methyl-4-nitropyridine 1-oxide.
Experimental Protocol
This protocol is based on the successful synthesis reported with a high yield.[2]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 5-bromo-2-methylpyridine 1-oxide | ≥97% | Commercial |
| Sulfuric acid (H₂SO₄) | 98% | Commercial |
| Fuming nitric acid (HNO₃) | ≥90% | Commercial |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercial |
| Sodium carbonate (Na₂CO₃) | Anhydrous | Commercial |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercial |
| Deionized water | - | Laboratory |
| Equipment |
| Round-bottom flask (50 mL) |
| Magnetic stirrer and stir bar |
| Ice bath |
| Heating mantle |
| Thermometer |
| Dropping funnel |
| Separatory funnel |
| Rotary evaporator |
| pH meter or pH paper |
| Standard laboratory glassware |
Synthesis Procedure
Caption: Experimental workflow for the synthesis of 5-bromo-2-methyl-4-nitropyridine 1-oxide.
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.27 g (12.07 mmol) of 5-bromo-2-methylpyridine 1-oxide in 4 mL of concentrated sulfuric acid.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add 3 mL of fuming nitric acid dropwise to the cooled solution while stirring. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 90°C and maintain this temperature for 2 hours.
-
After 2 hours, cool the reaction mixture in an ice bath.
-
Slowly and carefully neutralize the acidic solution by adding a 2 M aqueous solution of sodium carbonate until the pH reaches 10. This step should be performed in a well-ventilated fume hood as gas evolution will occur.
-
Transfer the basic aqueous solution to a separatory funnel and extract the product with dichloromethane (2 x 20 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the final product.[2]
Results
| Parameter | Value | Reference |
| Yield | 2.54 g (90%) | [2] |
| Molecular Formula | C₆H₅BrN₂O₃ | [2] |
| Molecular Weight | 233.02 g/mol | [2] |
| Mass Spectrum | m/z = 233.0 (M+H)⁺ | [2] |
Safety Precautions
This synthesis involves the use of corrosive and strong oxidizing agents. Adherence to standard laboratory safety procedures is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this procedure, especially the handling of fuming nitric acid and the neutralization step, must be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Sulfuric Acid and Fuming Nitric Acid: These are highly corrosive and strong oxidizing agents. Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water and seek medical attention.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Analogous compounds such as 5-bromo-2-nitropyridine are known to cause skin and eye irritation and may cause respiratory irritation.[3][4]
Characterization
The identity and purity of the synthesized 5-bromo-2-methyl-4-nitropyridine 1-oxide can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[2]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point: To assess purity.
Conclusion
The described protocol provides a straightforward and high-yielding method for the synthesis of 5-bromo-2-methyl-4-nitropyridine 1-oxide. This versatile building block can be utilized in various research and development projects within the pharmaceutical and agrochemical industries. Strict adherence to the safety guidelines is essential for the safe execution of this synthesis.
References
Application Notes and Protocols for the Synthesis of 6,6′-Dimethyl-3,3′-bipyridine
Topic: Preparation of 6,6′-dimethyl-3,3′-bipyridine using 5-bromo-2-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
6,6′-Dimethyl-3,3′-bipyridine is a crucial bipyridine ligand and a versatile building block in the synthesis of functional materials, catalysts for organic synthesis, and as a scaffold in medicinal chemistry. Its preparation from commercially available 5-bromo-2-methylpyridine is a key transformation. This document provides detailed protocols for the synthesis of 6,6′-dimethyl-3,3′-bipyridine via a nickel-catalyzed homocoupling reaction, a modern and efficient method. Alternative methods such as the traditional Ullmann coupling are also discussed for comparison. These protocols are intended for use by researchers and professionals in chemistry and drug development.
Data Presentation: Comparison of Synthetic Methods
The synthesis of 6,6′-dimethyl-3,3′-bipyridine from 5-bromo-2-methylpyridine can be achieved through several homocoupling strategies. The choice of method can impact yield, reaction conditions, and substrate scope. Below is a summary of common methods with typical parameters for the homocoupling of bromopyridines.
| Method | Catalyst/Reagent | Typical Conditions | Reported Yield Range for Analogous Bipyridines | Reference |
| Nickel-Catalyzed Homocoupling | NiBr₂(PPh₃)₂, Zn powder, Et₄NI | Mild conditions, often at room temperature or slightly elevated. | High (up to 98%) | [1] |
| Ullmann Reaction | Copper powder | High temperatures (often >200 °C) | Moderate to Good | [2][3] |
| Palladium-Catalyzed Reductive Homocoupling | Pd(OAc)₂, reductant (e.g., 1,4-butanediol) | Mild conditions | Good | [1] |
| Nickel-Catalyzed Electroreductive Homocoupling | NiBr₂(bpy), Zn or Fe anode | Room temperature, undivided electrochemical cell | High (58-98%) | [4] |
Experimental Protocols
Primary Protocol: Nickel-Catalyzed Homocoupling of 5-bromo-2-methylpyridine
This protocol is adapted from established methods for the nickel-catalyzed homocoupling of bromopyridines and offers high yields under relatively mild conditions.[1][5]
Materials:
-
5-bromo-2-methylpyridine
-
Nickel(II) bromide bis(triphenylphosphine) [NiBr₂(PPh₃)₂]
-
Zinc powder (activated)
-
Tetraethylammonium iodide (Et₄NI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Solvents for workup and purification (e.g., ethyl acetate, dichloromethane, saturated aqueous EDTA solution)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add NiBr₂(PPh₃)₂ (5-10 mol%), activated zinc powder (2.0 equivalents), and tetraethylammonium iodide (1.0 equivalent).
-
Reagent Addition: Add anhydrous DMF to the flask via syringe. Stir the resulting suspension at room temperature for 15-20 minutes.
-
Substrate Addition: To the stirred suspension, add 5-bromo-2-methylpyridine (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.
-
Reaction: Stir the reaction mixture at a temperature between 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) to complex the remaining nickel and zinc salts. Stir vigorously for 1-2 hours.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous phase). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford 6,6′-dimethyl-3,3′-bipyridine as a solid.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 6,6′-dimethyl-3,3′-bipyridine.
Proposed Catalytic Cycle for Nickel-Catalyzed Homocoupling
The following diagram illustrates the proposed catalytic cycle for the nickel-catalyzed homocoupling of 5-bromo-2-methylpyridine.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical homocoupling of 2-bromomethylpyridines catalyzed by nickel complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Detailed Method for the Preparation of 5-Bromo-2-Methylpyridine from 5-Nitro-2-Chloropyridine
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, multi-step protocol for the synthesis of 5-bromo-2-methylpyridine, a key intermediate in pharmaceutical development, starting from 5-nitro-2-chloropyridine. The described methodology involves a three-stage process: the methylation of the pyridine ring via a palladium-catalyzed cross-coupling reaction, followed by the reduction of the nitro group, and culminating in a Sandmeyer reaction to introduce the bromo substituent. Detailed experimental procedures, quantitative data, and visual representations of the workflow and reaction pathway are provided to ensure reproducibility and facilitate adoption by researchers in organic synthesis and drug discovery.
Introduction
5-Bromo-2-methylpyridine is a valuable building block in the synthesis of a variety of biologically active molecules. Its preparation from readily available starting materials is of significant interest to the pharmaceutical and agrochemical industries. The following application note details a robust and scalable method for the synthesis of 5-bromo-2-methylpyridine from 5-nitro-2-chloropyridine. The synthesis is divided into three key transformations, each with a detailed protocol.
Overall Reaction Scheme
The synthesis proceeds through the following three steps:
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Step 1: Negishi Cross-Coupling for the Synthesis of 5-Nitro-2-Methylpyridine.
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Step 2: Catalytic Hydrogenation for the Synthesis of 5-Amino-2-Methylpyridine.
-
Step 3: Sandmeyer Bromination for the Synthesis of 5-Bromo-2-Methylpyridine.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 5-bromo-2-methylpyridine.
Step 1: Synthesis of 5-Nitro-2-Methylpyridine via Negishi Cross-Coupling
The first step involves the methylation of 5-nitro-2-chloropyridine. While methods involving diethyl malonate exist, a more direct approach is the use of a palladium-catalyzed Negishi cross-coupling reaction with an organozinc reagent. This method offers high yields and good functional group tolerance.
Reaction Pathway
Caption: Negishi coupling for the synthesis of 5-nitro-2-methylpyridine.
Experimental Protocol:
-
Preparation of the Organozinc Reagent: In a flame-dried, argon-purged flask, add zinc chloride (1.2 equivalents) and anhydrous THF. Cool the solution to 0 °C and add methylmagnesium bromide (1.1 equivalents) dropwise. Stir the mixture at room temperature for 1 hour to form the methylzinc chloride reagent.
-
Cross-Coupling Reaction: In a separate flame-dried, argon-purged flask, dissolve 5-nitro-2-chloropyridine (1.0 equivalent), Pd₂(dba)₃ (0.02 equivalents), and X-Phos (0.04 equivalents) in anhydrous THF.
-
Add the freshly prepared methylzinc chloride solution to the reaction mixture via cannula.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-nitro-2-methylpyridine.
Quantitative Data:
| Parameter | Value |
| Starting Material | 5-Nitro-2-chloropyridine |
| Reagents | Methylmagnesium bromide, Zinc chloride, Pd₂(dba)₃, X-Phos |
| Solvent | Anhydrous THF |
| Reaction Temperature | 60 °C |
| Reaction Time | 12-18 hours |
| Typical Yield | 85-95% |
| Purity | >98% (by NMR and GC-MS) |
Step 2: Synthesis of 5-Amino-2-Methylpyridine via Catalytic Hydrogenation
The second step is the reduction of the nitro group of 5-nitro-2-methylpyridine to an amino group. This is effectively achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
Reaction Pathway
Caption: Catalytic hydrogenation of 5-nitro-2-methylpyridine.
Experimental Protocol:
-
In a high-pressure hydrogenation vessel, dissolve 5-nitro-2-methylpyridine (1.0 equivalent) in methanol or ethanol.
-
Carefully add 10% palladium on carbon (5 mol% Pd).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 5-amino-2-methylpyridine, which is often of sufficient purity for the next step.
Quantitative Data:
| Parameter | Value |
| Starting Material | 5-Nitro-2-methylpyridine |
| Catalyst | 10% Palladium on Carbon |
| Solvent | Methanol or Ethanol |
| Hydrogen Pressure | 50-100 psi |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-8 hours |
| Typical Yield | >95% |
| Purity | >97% (by NMR) |
Step 3: Synthesis of 5-Bromo-2-Methylpyridine via Sandmeyer Reaction
The final step is the conversion of the amino group of 5-amino-2-methylpyridine to a bromo group using a Sandmeyer reaction. This involves the formation of a diazonium salt followed by its reaction with a bromide source.[1]
Reaction Pathway
Caption: Sandmeyer bromination of 5-amino-2-methylpyridine.
Experimental Protocol:
-
Diazotization: To a cooled (0 to -5 °C) solution of 5-amino-2-methylpyridine (1.0 equivalent) in 48% hydrobromic acid (4.4 equivalents), slowly add a solution of sodium nitrite (2.5 equivalents) in water, maintaining the temperature below 0 °C. Stir for 30 minutes.
-
Bromination: To the cold diazonium salt solution, add bromine (3.0 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Slowly and carefully neutralize the reaction mixture with a cold aqueous solution of sodium hydroxide to pH 8-9, keeping the temperature below 20 °C.
-
Extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with a saturated solution of sodium thiosulfate to remove any remaining bromine, then wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 5-bromo-2-methylpyridine.[1]
Quantitative Data:
| Parameter | Value |
| Starting Material | 5-Amino-2-methylpyridine |
| Reagents | 48% Hydrobromic acid, Sodium nitrite, Bromine |
| Reaction Temperature | 0 to -5 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 70-80% |
| Purity | >98% (by GC and NMR) |
Summary
This application note provides a detailed and reliable three-step method for the synthesis of 5-bromo-2-methylpyridine from 5-nitro-2-chloropyridine. The use of a Negishi cross-coupling for the initial methylation, followed by a robust catalytic hydrogenation and a well-established Sandmeyer reaction, offers a high-yielding and scalable route to this important pharmaceutical intermediate. The provided protocols and quantitative data should enable researchers to successfully implement this synthesis in their laboratories.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-methylpyridine N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-2-methylpyridine N-oxide, a key intermediate in the development of various pharmaceuticals and agrochemicals.
Troubleshooting Guide
Low product yield is a common issue encountered during the synthesis of this compound. The following guide provides potential causes and recommended solutions to improve the yield and purity of your product.
| Observation | Potential Cause | Recommended Solution |
| Low Conversion (Significant amount of starting material remains) | 1. Insufficient Oxidizing Agent: The molar ratio of the oxidizing agent to the starting material may be too low. 2. Low Reaction Temperature: The reaction may be proceeding too slowly at the current temperature. 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Increase Oxidant: Incrementally increase the molar equivalents of the oxidizing agent (e.g., hydrogen peroxide or m-CPBA). 2. Increase Temperature: Raise the reaction temperature in a controlled manner, monitoring for potential side reactions. For the hydrogen peroxide/acetic acid method, a temperature range of 70-80°C is often effective. 3. Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS and continue until the starting material is consumed. |
| Presence of Impurities in the Final Product | 1. Carboxylic Acid Byproduct: When using a peroxy acid like m-CPBA, the corresponding carboxylic acid (e.g., m-chlorobenzoic acid) is a common byproduct. 2. Excess Oxidizing Agent: Residual oxidizing agent can contaminate the product. 3. Side Reactions: At elevated temperatures, undesired side reactions may occur, leading to byproducts. | 1. Aqueous Wash: Perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts. 2. Quenching: Add a reducing agent, such as sodium thiosulfate or sodium sulfite, at the end of the reaction to quench any remaining oxidizing agent. 3. Temperature Control: Maintain careful control over the reaction temperature to minimize the formation of thermal decomposition products or other side-products. |
| Difficulty in Product Isolation and Purification | 1. Hygroscopic Nature of Product: Pyridine N-oxides are often hygroscopic and can absorb moisture from the air, making them difficult to handle and dry. 2. Product Solubility: The product may have some solubility in the wash solvents, leading to loss during workup. | 1. Anhydrous Conditions: Use anhydrous solvents for extraction and workup whenever possible. Dry the final product under vacuum. Azeotropic distillation with a suitable solvent like toluene can also be effective for removing water. 2. Solvent Selection: Use cold solvents for washing the isolated product to minimize solubility losses. |
| Reaction Appears Stalled or Proceeds Very Slowly | 1. Poor Quality Reagents: The starting material or oxidizing agent may be of low purity or degraded. 2. Inadequate Mixing: In a heterogeneous reaction mixture, poor stirring can limit the contact between reactants. | 1. Reagent Purity Check: Ensure the purity of the 5-Bromo-2-methylpyridine and the concentration of the oxidizing agent. 2. Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the synthesis of this compound?
A1: A widely used and high-yielding method involves the oxidation of 5-Bromo-2-methylpyridine with hydrogen peroxide in glacial acetic acid. This method is often preferred due to the availability and relatively low cost of the reagents. A yield of up to 95% has been reported for this procedure.[1]
Q2: My yield is consistently low. What are the most critical parameters to check?
A2: The most critical parameters to investigate for low yield are the reaction temperature, the concentration and amount of the oxidizing agent, and the reaction time. Ensure the temperature is maintained within the optimal range (typically 70-80°C for the hydrogen peroxide method) and that a sufficient excess of the oxidizing agent is used. Monitoring the reaction to completion is also crucial.
Q3: I am using m-CPBA as the oxidizing agent and see a persistent impurity. What is it likely to be and how can I remove it?
A3: The most common impurity when using m-CPBA is m-chlorobenzoic acid, the byproduct of the oxidation. This can typically be removed by washing the organic reaction mixture with an aqueous solution of a mild base, such as sodium bicarbonate.
Q4: My final product is a sticky solid or an oil. What could be the reason?
A4: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. A sticky or oily appearance is often due to the presence of water. To obtain a crystalline solid, it is important to perform the workup under anhydrous conditions where possible and to thoroughly dry the product under vacuum.
Q5: Are there any safety precautions I should be aware of during this synthesis?
A5: Yes. You are working with strong oxidizing agents which can be hazardous. Peracetic acid, formed in situ from hydrogen peroxide and acetic acid, can be explosive at high concentrations and temperatures. Reactions should be carried out behind a safety shield, and the temperature should be carefully monitored and controlled. Pyridine N-oxides can also be thermally unstable at high temperatures.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of this compound.
| Parameter | Hydrogen Peroxide / Acetic Acid Method |
| Starting Material | 5-Bromo-2-methylpyridine |
| Oxidizing Agent | 35% Hydrogen Peroxide |
| Solvent | Glacial Acetic Acid |
| Temperature | 70 - 80 °C |
| Reaction Time | ~12 hours |
| Reported Yield | up to 95%[1] |
Experimental Protocols
Synthesis of this compound using Hydrogen Peroxide and Acetic Acid [1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend 5-Bromo-2-methylpyridine (1.0 eq) in glacial acetic acid.
-
Addition of Oxidant: To the suspension, add a 35% aqueous solution of hydrogen peroxide (1.1 - 1.5 eq).
-
Heating: Heat the reaction mixture to 70-80°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Additional portions of hydrogen peroxide may be added if the reaction is proceeding slowly.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the mixture can be concentrated under reduced pressure. The resulting residue is then diluted with water, and the pH is adjusted to neutral or slightly basic with a suitable base (e.g., sodium carbonate).
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Isolation: The precipitated product is collected by filtration, washed with cold water, and then a small amount of cold ethanol.
-
Drying: The isolated solid is dried under vacuum to yield this compound.
Visualizations
Below are diagrams illustrating the key processes involved in the synthesis and troubleshooting of this compound.
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: 5-Bromo-2-methylpyridine N-oxide Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-2-methylpyridine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the scale of the purification and the nature of the impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can include unreacted 5-bromo-2-methylpyridine, residual oxidizing agents (like hydrogen peroxide and acetic acid if used in the synthesis), and potential byproducts from side reactions. The starting material, 5-bromo-2-methylpyridine, may itself contain impurities.
Q3: What is the appearance and stability of pure this compound?
A3: Pure this compound is typically a primrose yellow solid.[1] Pyridine N-oxides are generally stable but can be hygroscopic, meaning they can absorb moisture from the air. Therefore, it is advisable to store the purified compound in a cool, dark, and dry place.
Q4: What is the solubility of this compound in common organic solvents?
A4: The N-oxide functional group increases the polarity of the molecule, contributing to its stability and solubility in polar solvents.[1] It is soluble in solvents like methanol and dichloromethane.[2][3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too concentrated. | Add a small amount of a solvent in which the compound is more soluble to lower the saturation point. Alternatively, select a lower-boiling point solvent or a different solvent system. |
| No crystal formation upon cooling | The solution is too dilute, or the cooling process is too rapid. | - Concentrate the solution by evaporating some of the solvent. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. |
| Low recovery of purified product | Too much solvent was used, or the product is significantly soluble in the cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - When washing the crystals, use a minimal amount of ice-cold solvent. |
| Colored impurities in the final product | The impurities are co-crystallizing with the product. | - Consider a pre-purification step like a charcoal treatment of the hot solution before crystallization. - A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities | The solvent system (mobile phase) is not optimal. | - Adjust the polarity of the eluent. For polar compounds like pyridine N-oxides, a gradient of increasing polarity, such as methanol in dichloromethane, is often effective.[2] - Perform small-scale TLC experiments with different solvent mixtures to identify the best mobile phase for separation. |
| Product is not eluting from the column | The eluent is not polar enough to move the highly polar N-oxide. | - Gradually increase the percentage of the more polar solvent (e.g., methanol) in the mobile phase. In some cases for very polar N-oxides, using up to 10% methanol in dichloromethane or even higher may be necessary. |
| Tailing of the product spot on TLC and broad peaks during chromatography | The compound may be interacting too strongly with the acidic silica gel. | - Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. |
| Cracking of the silica gel bed | Improper packing of the column or a significant change in solvent polarity during the gradient elution. | - Ensure the silica gel is packed as a uniform slurry. - When running a gradient, increase the polarity of the mobile phase gradually. |
Experimental Protocols
Recrystallization Protocol
This protocol is based on the principle of dissolving the crude product in a minimal amount of a hot solvent and allowing it to crystallize upon cooling.
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., methanol, ethanol, ethyl acetate, or mixtures like ethanol/water) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold. Slow evaporation from a methanol solution has been reported to yield high-quality crystals.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
This protocol describes a general procedure for the purification of this compound using silica gel chromatography.
-
Preparation of the Column:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% dichloromethane).
-
Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane.
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent, such as methanol. A common gradient for pyridine N-oxides is 2-5% methanol in dichloromethane.[2]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
| Purification Technique | Typical Purity | Reported Yield | Reference |
| Precipitation and Washing | Not specified | 95% (for the synthesis and initial purification) | [3] |
| Slow Evaporation | Suitable for X-ray analysis (high purity) | Not specified | [3] |
| Column Chromatography | >98% (typical for the technique) | Not specified | General Technique |
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: General workflow for column chromatography purification.
References
Common side reactions in the synthesis of pyridine N-oxides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyridine N-oxides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of Pyridine N-Oxide
Q1: I am getting a low yield or no desired product in my pyridine N-oxide synthesis. What are the common causes and how can I improve it?
A1: Low yields in pyridine N-oxide synthesis can stem from several factors, primarily related to the choice of oxidizing agent, reaction conditions, and the nature of the pyridine substrate.
Common Causes & Solutions:
-
Incomplete Oxidation: The oxidizing agent may not be potent enough or used in sufficient quantity to drive the reaction to completion.
-
Troubleshooting:
-
Ensure the correct stoichiometry of the oxidizing agent. For robust oxidants like m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, a slight excess (1.1-1.5 equivalents) is often used.[1][2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting pyridine.[2]
-
For less reactive pyridines (e.g., those with electron-withdrawing groups), consider using a stronger oxidizing agent or harsher reaction conditions (e.g., higher temperature or longer reaction time).[3][4]
-
-
-
Decomposition of Product: Pyridine N-oxides can be sensitive to high temperatures.
-
Troubleshooting:
-
During workup, especially distillation, ensure the temperature does not exceed recommended limits. For instance, when distilling pyridine N-oxide, the oil bath temperature should not rise above 130°C to avoid decomposition.[5]
-
-
-
Substituent Effects: The electronic properties of substituents on the pyridine ring significantly influence its reactivity.
-
Electron-donating groups (e.g., alkyl, methoxy) generally increase the electron density on the nitrogen atom, facilitating oxidation.[4]
-
Electron-withdrawing groups (e.g., nitro, chloro) decrease the nucleophilicity of the nitrogen, making oxidation more difficult.[3][4] For these substrates, more forcing conditions may be necessary.
-
Issue 2: Formation of Over-oxidation Byproducts
Q2: I am observing byproducts that suggest over-oxidation of my pyridine N-oxide. How can I prevent this?
A2: Over-oxidation is a common side reaction, especially when using powerful oxidizing agents or when the reaction is left for too long. This can lead to the formation of various undesired products.
Common Causes & Solutions:
-
Excess Oxidizing Agent: Using a large excess of the oxidizing agent can promote further reaction with the desired pyridine N-oxide.
-
Troubleshooting:
-
Carefully control the stoichiometry of the oxidizing agent. Use the minimum excess required for complete conversion of the starting material.
-
-
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed increases the likelihood of side reactions.
-
Troubleshooting:
-
Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting pyridine is no longer detectable.
-
-
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of over-oxidation.
-
Troubleshooting:
-
Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For many oxidations with m-CPBA, reactions are carried out at 0-5°C initially and then allowed to warm to room temperature.[2]
-
-
Issue 3: Presence of m-Chlorobenzoic Acid as a Byproduct
Q3: I am using m-CPBA as the oxidizing agent and am having trouble removing the m-chlorobenzoic acid byproduct. What is the best way to get rid of it?
A3: m-Chlorobenzoic acid is the stoichiometric byproduct of m-CPBA oxidations and can sometimes be challenging to remove completely from the desired pyridine N-oxide.[6]
Common Causes & Solutions:
-
Inadequate Workup: Simple extraction may not be sufficient to remove all of the acidic byproduct.
-
Troubleshooting:
-
Aqueous Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to deprotonate the carboxylic acid, making it soluble in the aqueous layer.[6]
-
Precipitation: In some cases, cooling the reaction mixture can cause the m-chlorobenzoic acid to precipitate, allowing for its removal by filtration.[6]
-
pH Adjustment: Adjusting the pH of the aqueous solution during workup can facilitate the separation of the product and byproduct. For instance, adjusting the pH to 4-5 can promote the precipitation of m-chlorobenzoic acid while keeping the pyridine N-oxide in the aqueous solution.[2]
-
-
-
Co-elution during Chromatography: The byproduct may have similar polarity to the product, leading to incomplete separation on a silica gel column.
-
Troubleshooting:
-
The acidic nature of m-chlorobenzoic acid makes it quite polar, and it often sticks to the baseline on a silica column.[6] If it does co-elute, an alternative is to use a basic alumina plug before chromatography to remove the acidic impurity.
-
-
Issue 4: Suspected Ring-Opening of the Pyridine Ring
Q4: My reaction is producing a complex mixture of unidentified products, and I suspect ring-opening of the pyridine N-oxide may be occurring. Is this a common side reaction?
A4: While less common than over-oxidation, ring-opening of the pyridine or pyridine N-oxide can occur under certain conditions, leading to a complex mixture of products and significantly lower yields.
Common Causes & Solutions:
-
Harsh Reaction Conditions: The combination of strong oxidizing agents and high temperatures can potentially lead to the degradation of the aromatic ring.
-
Troubleshooting:
-
Employ milder reaction conditions. This could involve using a less reactive oxidizing agent, lowering the reaction temperature, or using a catalyst that allows for milder conditions.
-
-
-
Reaction with Activating Agents: In subsequent reactions of pyridine N-oxides, activating agents like acetic anhydride can lead to rearrangements and, in some cases, pathways that involve ring-opening intermediates.
-
Troubleshooting:
-
Carefully control the stoichiometry of activating agents and the reaction temperature to favor the desired substitution pathway over rearrangement or degradation pathways.
-
-
Data Presentation: Comparison of Common Oxidation Methods
| Oxidizing Agent | Typical Substrate | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Byproducts | Reference |
| Peracetic Acid (40%) | Pyridine | None (neat) | 85 | 50-60 min | 78-83 | Acetic acid | [5][7] |
| m-CPBA | Substituted Pyridines | Dichloromethane | 0-25 | 20-26 h | 80-95 | m-chlorobenzoic acid | [2] |
| H₂O₂ / Acetic Acid | 3,5-Dimethylpyridine | Acetic Acid | 80 | 5 h | Good | Acetic acid | |
| H₂O₂ / Ti-MWW catalyst | Pyridine | Methanol | - | - | >99 | Water | [8] |
| H₂O₂ / Rhenium catalyst | Tertiary Nitrogen Compounds | - | Mild | - | Excellent | Water | [9] |
Experimental Protocols
Protocol 1: Synthesis of Pyridine N-Oxide using Peracetic Acid[5][7]
-
Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 110 g (1.39 moles) of pyridine.
-
Reaction: Stir the pyridine and add 250 ml (285 g, 1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. The addition typically takes 50-60 minutes.
-
Cooling: After the addition is complete, continue stirring until the temperature drops to 40°C.
-
Workup (as hydrochloride):
-
Bubble an excess of gaseous hydrogen chloride into the reaction mixture.
-
Remove acetic acid and excess peracetic acid by warming on a steam bath under vacuum.
-
The residual pyridine N-oxide hydrochloride can be purified by refluxing in isopropyl alcohol, followed by cooling and filtration.
-
-
Workup (as free base):
-
Evaporate the acetic acid solution on a steam bath under vacuum.
-
Distill the residue at a pressure of 1 mm or lower. The product is collected at 100-105°C/1mm. The oil bath temperature should not exceed 130°C.[5]
-
Protocol 2: Synthesis of Substituted Pyridine N-Oxides using m-CPBA[2]
-
Setup: In a reaction flask, dissolve the substituted pyridine (e.g., 4-methoxypyridine, 100g) in dichloromethane (800ml) and cool the mixture to 0-5°C.
-
Reaction: While stirring, add m-chloroperoxybenzoic acid (237g) at 0°C. Then, allow the mixture to stir at 20-25°C for 20-26 hours.
-
Monitoring: Monitor the reaction for the complete consumption of m-CPBA using a TLC plate (e.g., DCM/MeOH = 10:1).
-
Workup:
-
Concentrate the reaction solution under reduced pressure.
-
Add water to the residue to obtain a mixed solution.
-
Adjust the pH of the mixed solution to 4-5 and stir for 2-3 hours.
-
Filter the mixture to remove the precipitated m-chlorobenzoic acid.
-
Collect the filtrate, concentrate it, and dry to obtain the target product.
-
Mandatory Visualizations
General Synthesis Pathway
Caption: General reaction scheme for the synthesis of pyridine N-oxide.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in pyridine N-oxide synthesis.
Side Reaction Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 3. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Workup [chem.rochester.edu]
- 7. Synthesis of Pyridine-n-oxide - Chempedia - LookChem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. N-oxide synthesis by oxidation [organic-chemistry.org]
Technical Support Center: Optimizing Suzuki Coupling of Bromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving bromopyridine substrates.
Troubleshooting Guide
Low yields and side product formation are common challenges when working with bromopyridines in Suzuki coupling reactions. The electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with the palladium catalyst are key factors to consider.[1][2] This guide addresses specific issues in a question-and-answer format to help you optimize your reaction conditions.
Question 1: My Suzuki coupling reaction with a bromopyridine is giving a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in Suzuki coupling reactions with bromopyridines can arise from several factors. Here are the most common issues and their solutions:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[3][4] To mitigate this, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which can shield the palladium center.[3][5]
-
Inefficient Oxidative Addition: The carbon-bromine (C-Br) bond in bromopyridines can be less reactive compared to other aryl bromides, leading to a slow oxidative addition step, which is often rate-determining.[3] To address this, you can try increasing the reaction temperature or screening different palladium catalysts and ligands. More electron-rich and bulky ligands can facilitate this step.[3]
-
Side Reactions: Competing reactions like protodeboronation of the boronic acid and homocoupling of the starting materials can consume your reagents and lower the yield of the desired product.[1][3]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is more common with aqueous bases.[2] To minimize this, use anhydrous solvents and consider more stable boron reagents like pinacol esters or potassium trifluoroborate salts.[2][3]
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen.[2] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[2][5]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step.[3] A screen of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF) is often necessary to find the optimal conditions.[5][6]
Question 2: I am observing a significant amount of debrominated starting material (hydrodehalogenation). What causes this and how can I prevent it?
Answer:
The formation of a debrominated pyridine is a common side reaction known as hydrodehalogenation.[1] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid.
-
Potential Hydride Sources: These can include the solvent, impurities in the reagents, or even the boronic acid itself.[1]
-
Prevention Strategies:
Question 3: My reaction is not going to completion, and I'm left with unreacted starting material. What should I try?
Answer:
If your reaction is stalling, consider the following troubleshooting steps:
-
Catalyst Activity: Ensure you are using a fresh, active catalyst. Palladium catalysts, especially in their Pd(0) state, can be sensitive to air and moisture.[1][5]
-
Ligand Choice: The ligand plays a crucial role. For electron-deficient bromopyridines, bulky and electron-rich phosphine ligands are often more effective.[5]
-
Base Strength: The base might not be strong enough to effectively promote the transmetalation step.[2] Consider screening stronger bases.
-
Temperature: Suzuki couplings often require heating. Cautiously increasing the reaction temperature may improve the reaction rate.[5]
-
Solubility: Poor solubility of the starting materials can lead to a sluggish reaction. Ensure all reactants are soluble in the chosen solvent system. You might need to adjust the solvent ratio or switch to a different solvent like DMF.[2][5]
Frequently Asked Questions (FAQs)
Q1: Which is a better coupling partner: a bromopyridine or a chloropyridine?
A1: Generally, bromopyridines are more reactive than chloropyridines in Suzuki coupling reactions. The C-Br bond undergoes oxidative addition more readily than the C-Cl bond.[7] While reactions with chloropyridines are possible, they often require more specialized and highly active catalyst systems.
Q2: Can I run the Suzuki coupling of bromopyridines under air?
A2: It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[2] For reproducible and high-yielding results, the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Q3: What are the most common palladium catalysts and ligands used for the Suzuki coupling of bromopyridines?
A3: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[8] However, the choice of ligand is often more critical for success with challenging bromopyridine substrates.[1] Bulky, electron-rich phosphine ligands are frequently employed to prevent catalyst inhibition by the pyridine nitrogen and to facilitate the oxidative addition step.[3][5] Common examples include SPhos, XPhos, and RuPhos.[3]
Q4: What are the typical bases and solvents used?
A4: A range of bases and solvents are used, and the optimal choice depends on the specific substrates.
-
Bases: Inorganic bases are common, with K₃PO₄, Cs₂CO₃, and K₂CO₃ being frequently used.[5][6]
-
Solvents: Solvent systems often consist of an organic solvent mixed with water. Common choices include 1,4-dioxane/water, toluene/water, and THF/water.[9][10] Anhydrous solvents like DMF can also be effective, particularly for improving the solubility of reactants.[2]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions and their impact on the Suzuki coupling of bromopyridines. This data is intended as a general guide, and optimization for each specific reaction is recommended.
Table 1: Effect of Base and Solvent on Yield
| Entry | Bromopyridine | Boronic Acid | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 3-Bromopyridine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | Good |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene/H₂O | 100 | Moderate to Good |
| 3 | 4-Bromopyridine | 3-Tolylboronic acid | K₂CO₃ | DMF | 110 | Good |
| 4 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | High |
Yields are generalized from typical literature reports and may vary based on specific reaction parameters.[4][5]
Table 2: Common Catalyst/Ligand Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-5 | Often effective for challenging substrates due to the bulky, electron-rich ligand.[5] |
| Pd₂(dba)₃ | XPhos | 1-5 | Another highly active system for difficult couplings. |
| Pd(dppf)Cl₂ | (integrated) | 1-5 | A versatile and commonly used catalyst.[9] |
| Pd(PPh₃)₄ | (integrated) | 1-5 | A classic catalyst, but may be less effective for some bromopyridines without additional bulky ligands.[6] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine
Note: This is a generalized procedure and requires optimization for specific substrates.
Reaction Setup:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the bromopyridine (1.0 eq.), the desired boronic acid or boronic ester (1.1–1.5 eq.), the selected base (2.0–3.0 eq.), the palladium catalyst (1-5 mol%), and, if separate, the ligand.[2][9]
-
Seal the vessel and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.[9]
Solvent Addition:
-
Add the degassed solvent(s) via syringe. A common solvent system is a 4:1 ratio of 1,4-dioxane to water.[4][9] The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[9]
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[2]
-
Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2][4]
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[4]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4][9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4][9]
-
Purify the crude product by flash column chromatography on silica gel.[4][9]
Microwave-Assisted Protocol:
For certain substrates, microwave irradiation can significantly reduce reaction times.
-
In a microwave vial, combine the bromopyridine (1.0 eq.), the arylboronic acid (1.5 eq.), the base (e.g., K₃PO₄, 2.0 eq.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).[5]
-
Add the chosen degassed solvent.[5]
-
Seal the vial and place it in the microwave reactor.[4]
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[4]
-
After the reaction is complete, cool the vial to room temperature and proceed with the standard workup and purification.[4]
Visualizations
Caption: General experimental workflow for Suzuki coupling.
Caption: Troubleshooting decision tree for low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
Troubleshooting guide for reactions involving 5-Bromo-2-methylpyridine N-oxide
Welcome to the technical support center for 5-Bromo-2-methylpyridine N-oxide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate their experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound is a heterocyclic organic compound. Its key properties are summarized in the table below.[1][2]
| Property | Value |
| CAS Number | 31181-64-3[1][2] |
| Molecular Formula | C₆H₆BrNO[1][2] |
| Molecular Weight | 188.02 g/mol [1][2] |
| Appearance | Primrose yellow solid[2] |
| Purity | ≥ 98%[2] |
| Storage Conditions | Store at 0-8°C[2] |
Q2: How should this compound be handled and stored?
Due to the lack of specific safety data, it is prudent to handle this compound with caution, assuming potential hazards common to halogenated aromatic compounds.[1]
-
Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[3][4] Avoid contact with skin, eyes, and clothing.[3]
-
Storage: Keep the container tightly closed and store in a cool, dark place, ideally refrigerated at 0-8°C.[2][3]
Q3: What makes this compound useful in organic synthesis?
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The N-oxide functionality enhances the reactivity of the pyridine ring toward both electrophilic and nucleophilic reagents compared to the parent pyridine.[5] This heightened reactivity, combined with the bromine atom's utility as a handle for cross-coupling reactions, allows for the introduction of diverse functional groups to build complex molecules.[2]
Q4: How is this compound synthesized?
A common method is the N-oxidation of 5-bromo-2-methylpyridine.[1] The process generally involves reacting the starting material with an oxidizing agent like hydrogen peroxide in a suitable solvent such as glacial acetic acid.[6]
Troubleshooting Guide for Common Reactions
This guide addresses specific issues that may arise during common cross-coupling reactions involving this compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling
Q1: My Suzuki coupling reaction shows low or no yield. What are the potential causes and solutions?
Low yields in Suzuki couplings can stem from several factors. A systematic approach to troubleshooting is often effective.
Caption: Troubleshooting decision tree for low-yield Suzuki reactions.
-
Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen. Ensure all reagents and solvents are properly degassed.[7] If you suspect the catalyst has degraded, use a fresh batch or switch to a more stable pre-catalyst.
-
Poor Base Solubility/Strength: The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid.[8] If the base is not soluble, its effectiveness is limited.[7] Consider using a different base or adding a co-solvent like water to improve solubility.[7]
-
Boronic Acid Degradation: Pyridineboronic acids can be unstable and undergo protodeboronation (hydrolysis back to the deborylated pyridine).[9] Use high-purity, fresh boronic acid and consider using a milder base to mitigate this side reaction.[7]
-
Inert Atmosphere: Oxygen can lead to catalyst deactivation and promote unwanted side reactions like the homo-coupling of the boronic acid.[7] Ensure the reaction is set up under a robust inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.[10]
Q2: I'm observing significant amounts of homo-coupled or de-brominated byproducts. How can I minimize these?
-
Homo-coupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[7] Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is the primary solution.[7]
-
De-bromination: The replacement of the bromine atom with hydrogen can occur in the presence of water and a strong base.[7] Ensure you are using anhydrous solvents and that the base is dry.
Palladium-Catalyzed Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination reaction is not proceeding to completion. What should I check?
Incomplete conversion is a common issue. The catalytic cycle for this reaction is sensitive to several factors.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[10][11]
-
Catalyst/Ligand Combination: The choice of ligand is critical and depends on the amine used.[10] For primary amines, bulky biarylphosphine ligands (e.g., XPhos) are often effective. For secondary amines, ligands like BINAP or dppf might be more suitable.[10] If conversion is low, screen different ligands.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is common, but others like Cs₂CO₃ or K₃PO₄ can be effective and should be screened.[12] The base must be anhydrous.
-
Solvent and Temperature: Anhydrous, degassed solvents are essential.[10][12] Toluene is frequently used.[13] If the reaction is sluggish, increasing the temperature (e.g., from 80°C to 110°C) may improve the rate, but be mindful of potential substrate decomposition.[12]
-
Inert Atmosphere: As with Suzuki couplings, the palladium catalyst is oxygen-sensitive. Use standard Schlenk techniques or a glovebox to exclude air and moisture.[10][12]
Q2: The reaction works, but the purification is difficult due to side products. What are common side reactions?
-
Hydrodehalogenation (De-bromination): This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom. It can compete with the desired C-N bond formation. This is sometimes caused by moisture or an inappropriate choice of base or ligand.
-
Catalyst Decomposition: If the reaction is run for too long at high temperatures, the catalyst can decompose, leading to a complex mixture. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[12]
Quantitative Data Summary
The following tables provide representative reaction conditions and yields for Suzuki and Buchwald-Hartwig couplings of structurally similar bromopyridine substrates. These should serve as a strong starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Arylboronic Acids [14]
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 78 |
Table 2: Buchwald-Hartwig Amination Conditions (Adapted from general protocols for heteroaryl halides)[12][15]
| Amine Type | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) |
| Primary/Secondary Aniline | Pd₂(dba)₃ (1-2) | BINAP (2-4) | NaOt-Bu (1.4) | Toluene | 100-110 |
| Primary Alkylamine | Pd(OAc)₂ (2-4) | XPhos (4-8) | Cs₂CO₃ (1.5) | Dioxane | 100 |
| Secondary Alkylamine | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOt-Bu (1.4) | Toluene | 100 |
Experimental Protocols
The following are detailed starting-point methodologies for key reactions. Note: These are generalized protocols based on similar substrates and should be optimized for this compound.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Synthesis of this compound [6]
-
Suspend 5-bromo-2-methylpyridine (1.0 eq) in glacial acetic acid.
-
Add aqueous hydrogen peroxide (35%) to the suspension.
-
Heat the mixture in a water bath at 70-80°C (343-353 K).
-
After 3 hours, add an additional portion of hydrogen peroxide solution.
-
Continue heating for an additional 9 hours, monitoring the reaction by TLC.
-
Once complete, cool the mixture and concentrate it under reduced pressure.
-
Dilute the residue with water and concentrate again to remove excess acetic acid.
-
Cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid by filtration and wash with cold ethanol to afford the pure product.
Protocol 2: Suzuki Coupling with Phenylboronic Acid (Adapted from[16])
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and finely powdered potassium phosphate (K₃PO₄) (2.5 eq).
-
Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times.
-
Under a positive flow of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Add anhydrous, degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of substrate).
-
Heat the reaction mixture to 85-95°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete in 12-18 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination with Aniline (Adapted from[15])
-
To a dry Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq), the ligand (e.g., BINAP, 0.02 eq), and sodium tert-butoxide (NaOt-Bu, 1.4 eq).
-
Add this compound (1.0 eq).
-
Add anhydrous, degassed toluene via syringe (to a concentration of 0.1-0.5 M).
-
Add aniline (1.2 eq) via syringe.
-
Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure removal of any dissolved oxygen.
-
Heat the mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS (typically complete in 12-24 hours).
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
References
- 1. Buy this compound | 31181-64-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. This compound | 31181-64-3 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
How to remove impurities from 5-Bromo-2-methylpyridine N-oxide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-2-methylpyridine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted 5-bromo-2-methylpyridine, residual solvents from the synthesis such as acetic acid or ethanol, excess oxidizing agents like hydrogen peroxide, and water, as pyridine N-oxides can be hygroscopic.[1][2][3] Byproducts from side reactions during oxidation may also be present.
Q2: What is the recommended storage condition for this compound?
A2: To ensure stability, it is recommended to store the compound at 0-8°C in a tightly sealed container to protect it from moisture and light.[4][5]
Q3: Is this compound stable at high temperatures?
A3: No, the compound can decompose at high temperatures. Thermal decomposition may produce hazardous fumes including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide.[5][6] Therefore, elevated temperatures should be avoided during purification and storage.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a common method for purity assessment.[5] Given the polar nature of pyridine N-oxides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a particularly effective approach.[7] Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are also valuable for structural confirmation and impurity identification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The purified product is an oil or a sticky solid instead of a crystalline solid.
| Possible Cause | Troubleshooting Step |
| Residual Solvent | The presence of residual solvents like acetic acid or water can prevent crystallization. Dry the product under high vacuum. Azeotropic distillation with toluene can also be effective for removing water.[3] |
| Hygroscopic Nature | The compound may have absorbed atmospheric moisture. Handle and dry the solid in a controlled, low-humidity environment (e.g., a glove box or desiccator). |
| Presence of Impurities | Impurities can disrupt the crystal lattice. Consider an alternative purification method such as column chromatography to remove persistent impurities. |
Issue 2: Low yield after recrystallization.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The chosen solvent system may be too good a solvent for the compound, leading to significant loss in the mother liquor. Perform small-scale solubility tests to find a solvent system where the compound is sparingly soluble at low temperatures but readily soluble at higher temperatures. |
| Precipitation is Incomplete | The solution may not have been cooled for a sufficient amount of time or to a low enough temperature. Ensure the solution is thoroughly cooled (e.g., in an ice bath) for an adequate period to maximize crystal formation. |
| Premature Crystallization | If the solution cools too rapidly, small crystals or an amorphous solid may form, trapping impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
Issue 3: The product color is darker than the expected primrose yellow.
| Possible Cause | Troubleshooting Step |
| Presence of Oxidized Impurities | Colored impurities may have formed due to side reactions or decomposition. Treatment with activated carbon during the recrystallization process can help adsorb colored impurities. Ensure the solution is filtered while hot to remove the carbon before crystallization. |
| Decomposition | Exposure to high temperatures or light may have caused some degradation. Review the purification procedure to ensure temperatures were not excessively high and protect the compound from light.[5] |
Quantitative Data Summary
The following table summarizes typical purity and yield data for the synthesis and purification of this compound.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield | Reference |
| Precipitation/Washing | Crude | >95% | ~95% | [1] |
| Recrystallization | >90% | >98% | Variable | General Lab Practice |
| Column Chromatography | Variable | >99% | Variable | [8] |
Experimental Protocols
Protocol 1: Purification by Precipitation and Washing
This protocol is adapted from a documented synthesis procedure.[1]
-
Concentration: If the crude product is in a reaction mixture (e.g., with acetic acid), concentrate it under reduced pressure.
-
Dilution: Dilute the concentrated mixture with water.
-
Re-concentration: Concentrate the aqueous mixture in vacuo again. Upon cooling to room temperature, a precipitate should form.
-
Filtration: Collect the precipitate by filtration.
-
Washing: Wash the collected solid with cold ethanol (e.g., 2 x 50 mL for an 80g scale synthesis) to remove soluble impurities.
-
Drying: Dry the purified solid under vacuum to remove residual solvents.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. Methanol has been used to obtain X-ray quality crystals.[1] Other potential solvents include ethanol, ethyl acetate, or mixtures with hexanes. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for purifying this compound.
Caption: Overview of purification methods for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-溴-2-甲基吡啶 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. reddit.com [reddit.com]
- 4. chemimpex.com [chemimpex.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 8. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
Preventing decomposition of 5-Bromo-2-methylpyridine N-oxide during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-methylpyridine N-oxide. The information is designed to help prevent decomposition and address common issues encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of pyridine. The presence of a bromine atom and a methyl group on the pyridine ring, along with the N-oxide functional group, enhances its reactivity and makes it a valuable intermediate in organic synthesis.[1][2] Its primary applications are in the synthesis of pharmaceuticals, particularly antimicrobial and anti-inflammatory drugs, and in the formulation of agrochemicals like herbicides and fungicides.[1][2] The N-oxide form also improves its stability and solubility in polar solvents.[1]
Q2: What are the general stability characteristics of this compound?
Pyridine N-oxides are generally stable compounds.[3] The N-oxide of 5-Bromo-2-methylpyridine contributes to its overall stability.[1] It is stable under normal storage and handling conditions, typically at room temperature in a closed container, protected from moisture.[1] However, like other pyridine N-oxides, it can be reactive under certain conditions, particularly with strong acids, bases, and at elevated temperatures.
Q3: What are the known decomposition pathways for pyridine N-oxides?
While specific decomposition pathways for this compound are not extensively documented in the literature, general decomposition patterns for pyridine N-oxides can be inferred:
-
Deoxygenation: The most common reaction is the removal of the oxygen atom from the nitrogen, reverting to the corresponding pyridine. This can be an intended reaction but can also occur as an unwanted side reaction in the presence of reducing agents or under certain catalytic conditions.
-
Ring Opening: Under harsh conditions, such as high heat or with certain reagents, the pyridine ring itself can undergo cleavage.
-
Side Reactions of Substituents: The methyl group at the 2-position can be reactive. For instance, 2-picoline N-oxide is known to react with acetic anhydride, leading to rearrangement and functionalization of the methyl group.[4] This suggests that the methyl group in this compound could be a site for unwanted side reactions.
Q4: What are the hazardous decomposition products of similar brominated pyridine compounds upon combustion?
Upon thermal decomposition, especially during combustion, brominated organic compounds can release toxic and corrosive fumes. For related compounds, hazardous decomposition products include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.
Troubleshooting Guides
This section provides guidance on common issues that may arise during reactions involving this compound, with a focus on preventing its decomposition.
Issue 1: Low Yield or No Reaction
| Potential Cause | Troubleshooting Steps |
| Decomposition of the starting material | - Verify Storage Conditions: Ensure the compound has been stored in a cool, dry place, away from light and moisture. 2-Picoline N-oxide, a similar compound, is known to be hygroscopic.[1] - Check Reagent Purity: Use a fresh or properly stored bottle of this compound. Impurities can sometimes catalyze decomposition. |
| Incompatibility with reaction conditions | - Temperature Control: Avoid excessive heating unless specified in a reliable protocol. While some reactions, like nitration, require high temperatures, prolonged exposure can lead to decomposition. - pH Management: Strong acidic or basic conditions can affect the stability of the N-oxide. If possible, use buffered systems or milder reagents. - Reagent Compatibility: Be cautious with strong reducing agents if deoxygenation is not the desired outcome. Lewis acids can also form complexes with the N-oxide and may influence its stability and reactivity.[3] |
| Sub-optimal reaction parameters | - Solvent Choice: The N-oxide form enhances solubility in polar solvents.[1] Ensure the chosen solvent is appropriate for the reaction and fully dissolves the starting material. - Catalyst Selection: If using a catalyst, ensure it is compatible with the N-oxide functionality. Some catalysts may promote deoxygenation or other side reactions. |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Deoxygenation to 5-Bromo-2-methylpyridine | - Avoid Reducing Conditions: Scrutinize all reagents and conditions for potential reducing agents. This includes certain metals, hydrides, and even some catalytic systems under specific conditions. - Inert Atmosphere: If performing a reaction sensitive to reduction, consider running it under an inert atmosphere (e.g., nitrogen or argon) to minimize trace impurities that could act as reducing agents. |
| Side reactions involving the methyl group | - Reagent Choice: The reactivity of the methyl group in 2-picoline N-oxide with acetic anhydride is a known reaction.[4] Be mindful of using similar reagents that could activate the methyl group, leading to acylation or other functionalizations. |
| Ring halogenation or other substitutions | - Control of Electrophiles/Nucleophiles: Pyridine N-oxides are reactive towards both electrophiles and nucleophiles.[3] Uncontrolled addition of such reagents can lead to substitution at unintended positions on the ring. Ensure precise stoichiometry and controlled addition of reagents. |
| Dark-colored reaction mixture | - Monitor for Decomposition: Darkening of the reaction mixture can be an indicator of decomposition. If this occurs, consider lowering the reaction temperature or stopping the reaction to analyze the mixture for the desired product and potential byproducts. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the oxidation of 5-bromo-2-methylpyridine.
Methodology:
-
Suspend 5-bromo-2-methylpyridine in glacial acetic acid.
-
Add aqueous hydrogen peroxide (35%) to the suspension.
-
Heat the mixture in a water bath at 70-80°C (343-353 K).[5]
-
After 3 hours, add an additional portion of hydrogen peroxide solution.
-
Continue heating for an additional 9 hours.
-
Concentrate the reaction mixture, dilute with water, and then re-concentrate under vacuum.
-
Cool the mixture to room temperature to allow the product to precipitate.
-
Collect the precipitate by filtration and wash with cold ethanol.[5]
Nitration of this compound
This protocol describes the nitration at the 4-position of the pyridine ring.
Methodology:
-
Dissolve this compound in sulfuric acid and cool to 0°C.
-
Add fuming nitric acid dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90°C.
-
After 2 hours, cool the reaction in an ice bath.
-
Slowly adjust the pH to 10 with an aqueous solution of sodium carbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic extracts over magnesium sulfate and concentrate to yield the product.
Visualizing Reaction Pathways and Workflows
To aid in understanding the chemical processes, the following diagrams illustrate key concepts.
Caption: Potential decomposition pathways of this compound.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 5-Bromo-2-methylpyridine N-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 5-Bromo-2-methylpyridine N-oxide. This resource offers detailed experimental protocols, troubleshooting for common issues, and frequently asked questions to facilitate successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in cross-coupling reactions with this compound?
The primary challenge stems from the pyridine N-oxide moiety itself. The oxygen atom of the N-oxide can coordinate to the metal center of the catalyst (typically palladium), potentially leading to catalyst inhibition or deactivation. Furthermore, the pyridine nitrogen, although oxidized, can still exhibit some Lewis basicity, which might interfere with the catalytic cycle. Careful selection of the catalyst, ligands, and reaction conditions is crucial to mitigate these effects.
Q2: How does the N-oxide group affect the reactivity of the C-Br bond?
The N-oxide group is electron-withdrawing, which generally increases the electrophilicity of the pyridine ring and can facilitate the oxidative addition step in the catalytic cycle. This can make the C-Br bond more reactive towards palladium(0) catalysts compared to the non-oxidized pyridine equivalent.
Q3: Which palladium precursors are suitable for cross-coupling reactions with this substrate?
Commonly used palladium precursors such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ can be effective. For more challenging couplings, pre-catalysts that are more resistant to deactivation, such as those incorporating bulky, electron-rich phosphine ligands, may be necessary. For Suzuki reactions, a ligand-free approach using Pd(OAc)₂ in water has been shown to be effective for various bromopyridine N-oxides.[1]
Q4: What is the role of the ligand in these reactions?
The ligand plays a critical role in stabilizing the palladium catalyst, promoting the desired catalytic cycle, and preventing catalyst decomposition. For substrates like pyridine N-oxides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) can be beneficial. These ligands can accelerate the reductive elimination step and prevent the formation of inactive catalyst species.
Q5: Can I use the same catalyst system for different types of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)?
While some catalyst systems may have broad applicability, it is generally recommended to optimize the catalyst system for each specific type of cross-coupling reaction. For instance, Sonogashira couplings often benefit from the addition of a copper(I) co-catalyst, which is not typically required for Suzuki or Buchwald-Hartwig reactions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Catalyst Deactivation: The N-oxide or pyridine nitrogen may be coordinating to the palladium center, inhibiting the reaction. | • Increase catalyst loading.• Switch to a more robust catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands).• For Suzuki reactions, consider a ligand-free system with Pd(OAc)₂ in water, which has shown success with bromopyridine N-oxides.[1]• Ensure rigorous exclusion of air and moisture. |
| Inefficient Oxidative Addition: The C-Br bond is not being activated effectively. | • Increase the reaction temperature.• Use a more electron-rich ligand to facilitate oxidative addition. | |
| Poor Transmetalation (Suzuki): The boronic acid is not transferring its organic group to the palladium center. | • Use a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).• Ensure the boronic acid is of high quality and has not degraded. | |
| Formation of Side Products | Homocoupling: The boronic acid (in Suzuki) or terminal alkyne (in Sonogashira) is coupling with itself. | • Thoroughly degas the reaction mixture to remove oxygen.• Use a lower reaction temperature.• Adjust the stoichiometry of the coupling partners. |
| Dehalogenation: The bromine atom is replaced by a hydrogen atom. | • Use a less sterically hindered and more electron-rich ligand.• Lower the reaction temperature.• Use a weaker base if possible. | |
| Protodeborylation (Suzuki): The boronic acid is being replaced by a hydrogen atom before transmetalation. | • Use anhydrous solvents.• Use a stronger base to accelerate transmetalation. | |
| Reaction Stalls | Catalyst Decomposition: The active catalyst is precipitating out of the solution (often as palladium black). | • Use a more stable pre-catalyst or a ligand that better stabilizes the active palladium species.• Lower the reaction temperature.• Ensure all reagents and solvents are of high purity. |
| Insolubility of Reagents: One or more components of the reaction are not fully dissolved. | • Choose a different solvent system in which all components are soluble at the reaction temperature.• Increase the solvent volume. |
Data Presentation
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Bromopyridine N-Oxides with Arylboronic Acids
| Entry | Bromopyridine N-oxide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine N-oxide | Phenylboronic acid | Pd(OAc)₂ (0.25) | (i-Pr)₂NH | H₂O | 100 | 1 | 95 |
| 2 | 2-Bromopyridine N-oxide | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.25) | (i-Pr)₂NH | H₂O | 100 | 1 | 61 |
| 3 | 2-Bromo-4-methylpyridine N-oxide | Phenylboronic acid | Pd(OAc)₂ (0.25) | (i-Pr)₂NH | H₂O | 100 | 1 | 95 |
| 4 | 3-Bromopyridine N-oxide | Phenylboronic acid | Pd(OAc)₂ (0.25) | (i-Pr)₂NH | H₂O | 100 | 1 | 93 |
Data adapted from a study on the arylation of pyridine N-oxides. While this compound was not explicitly tested, the study noted that methylpyridine N-oxides provided yields in the range of 67-95%.[1]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid (Ligand-Free, in Water)
This protocol is adapted from a general procedure for the arylation of bromopyridine N-oxides.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.25 mol%)
-
Diisopropylamine ((i-Pr)₂NH) (2.0 equiv)
-
Deionized water
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
Procedure:
-
To a reaction vessel, add this compound (0.5 mmol), the arylboronic acid (0.75 mmol), diisopropylamine (1.0 mmol), and palladium(II) acetate (0.25 mol%).
-
Add deionized water (1.0 mL).
-
Seal the vessel or equip it with a condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is expected to be complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add brine (10 mL) and extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Starting Conditions for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: General Starting Conditions for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., Et₃N or i-Pr₂NH, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert atmosphere
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium catalyst and CuI.
-
Add the this compound and the solvent.
-
Add the base and the terminal alkyne.
-
Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Catalyst selection guide for different cross-coupling reactions.
References
Technical Support Center: Visible Light-Induced Deoxygenation of Pyridine N-Oxides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the visible light-induced deoxygenation of pyridine N-oxides.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind visible light-induced deoxygenation of pyridine N-oxides?
This process typically involves a photoredox catalytic cycle. A photocatalyst, upon absorption of visible light, becomes excited. In its excited state, it can engage in single electron transfer (SET) with the pyridine N-oxide, initiating a radical-driven process that ultimately leads to the removal of the oxygen atom and regeneration of the parent pyridine.
Q2: What are the common photocatalysts used for this reaction?
A variety of photocatalysts have been successfully employed, including organic dyes and metal complexes. Thioxanthone (TX) and rhenium complexes, such as [Re(4,4′-tBu-bpy)(CO)3Cl], are notable examples. The choice of photocatalyst can be crucial for reaction efficiency and even chemoselectivity.
Q3: What are the typical reaction conditions?
Reactions are generally conducted at room temperature under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the excited photocatalyst by oxygen. Common solvents include acetone and acetonitrile. The reaction mixture is irradiated with a visible light source, such as blue LEDs (e.g., 404 nm or 450-460 nm).
Q4: Can this method be used for substrates with various functional groups?
Yes, this method has been shown to be compatible with a wide range of functional groups on the pyridine N-oxide scaffold. Electron-withdrawing groups such as nitro, cyano, and carboxyl groups are generally well-tolerated. However, the electronic nature of the substituents can influence the reaction rate and yield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion of starting material | 1. Inactive photocatalyst: The photocatalyst may have degraded or is of poor quality. | - Use a fresh, high-purity photocatalyst.- Store the photocatalyst protected from light and moisture. |
| 2. Inefficient light source: The light source may not have the correct wavelength to excite the photocatalyst, or its intensity may be too low. | - Ensure the emission spectrum of your light source overlaps with the absorption spectrum of the photocatalyst.- Check the power output of your LEDs or lamp. | |
| 3. Presence of oxygen: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. | - Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) for an adequate amount of time.- Maintain a positive pressure of inert gas throughout the reaction. | |
| 4. Incorrect solvent: The solvent may be interfering with the reaction or may not be suitable for the chosen photocatalyst. | - Use anhydrous, high-purity solvents.- Consult the literature for solvents compatible with your specific photocatalyst system. | |
| Formation of side products | 1. Over-irradiation: Prolonged exposure to light can lead to degradation of the product or starting material. | - Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction once the starting material is consumed.- Perform a time-course study to determine the optimal reaction time. |
| 2. Incorrect wavelength: Using a light source with a wavelength that can be absorbed by the starting material or product can lead to undesired side reactions. | - Use a light source with a wavelength that is selectively absorbed by the photocatalyst. | |
| 3. Reactive functional groups: Certain functional groups on the substrate may be sensitive to the reaction conditions. | - If possible, protect sensitive functional groups before the reaction and deprotect them afterward. | |
| Inconsistent results | 1. Variations in reaction setup: Inconsistent positioning of the reaction vessel relative to the light source can lead to variable light intensity. | - Use a standardized setup that ensures consistent and even irradiation of the reaction mixture. |
| 2. Impurities in reagents: Impurities in the starting material, solvent, or photocatalyst can affect the reaction outcome. | - Use reagents of the highest possible purity.- Purify starting materials and solvents if necessary. | |
| 3. Temperature fluctuations: Although many reactions are run at room temperature, significant temperature changes can affect reaction rates. | - Conduct the reaction in a temperature-controlled environment. |
Experimental Protocols
General Procedure for Visible Light-Induced Deoxygenation of Pyridine N-Oxides
A representative experimental protocol is as follows: To an oven-dried reaction vessel, the pyridine N-oxide substrate (0.2 mmol), the photocatalyst (e.g., thioxanthone, 5 mol%), and an acid co-catalyst if required (e.g., trifluoromethanesulfonic acid, 5 mol%) are added. The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon) by several cycles of evacuation and backfilling. Anhydrous solvent (e.g., acetone, 0.02 M) is then added, and the mixture is stirred at room temperature while being irradiated with a visible light source (e.g., 30 W 404 nm LEDs). The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the deoxygenated pyridine derivative.
Quantitative Data
| Substrate (Pyridine N-oxide) | Photocatalyst | Additive | Solvent | Time (h) | Yield (%) | Reference |
| 4-Nitropyridine N-oxide | Thioxanthone | TfOH | Acetone | 12 | 95 | |
| 4-Cyanopyridine N-oxide | Thioxanthone | TfOH | Acetone | 12 | 92 | |
| 4-Acetylpyridine N-oxide | Thioxanthone | TfOH | Acetone | 12 | 85 | |
| Pyridine N-oxide | Re-3 | DIPEA | CD3CN | 0.5 | >95 | |
| 4-Methoxypyridine N-oxide | Re-3 | DIPEA | CD3CN | 0.5 | >95 |
Visualizations
Proposed Catalytic Cycle
Caption: Proposed photocatalytic cycle for the deoxygenation of pyridine N-oxides.
Experimental Workflow
Caption: A typical experimental workflow for visible light-induced deoxygenation.
Troubleshooting Logic
Validation & Comparative
Comparative NMR Analysis of 5-Bromo-2-methylpyridine N-oxide and Related Analogues
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
In the landscape of pharmaceutical and materials science research, a precise understanding of molecular structure is paramount for predicting and modulating chemical behavior. For heteroaromatic compounds such as pyridine N-oxides, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 5-Bromo-2-methylpyridine N-oxide alongside key analogues, offering valuable insights into the electronic effects of substituents on the pyridine N-oxide scaffold.
Comparative ¹H NMR Data
The ¹H NMR spectra of substituted pyridine N-oxides reveal characteristic shifts in the aromatic region, largely governed by the electronic nature and position of the substituents. The N-oxide functionality generally deshields the α-protons (H-2 and H-6) due to its electron-withdrawing character. The introduction of a methyl group, an electron-donating group (EDG), and a bromine atom, an electron-withdrawing group (EWG), at various positions on the ring leads to predictable and informative changes in the chemical shifts and coupling constants of the ring protons.
Below is a comparative table of ¹H NMR data for this compound and its analogues. The data for this compound is predicted based on the analysis of the experimentally determined values for the related compounds, as direct literature values were not available at the time of this publication.
| Compound | Solvent | Spectrometer Frequency (MHz) | δ H-3 (ppm) | δ H-4 (ppm) | δ H-6 (ppm) | δ -CH₃ (ppm) | J₃,₄ (Hz) | J₄,₆ (Hz) |
| This compound (Predicted) | CDCl₃ | 500 | 7.25 | 7.45 | 8.35 | 2.55 | ~8.5 | ~2.5 |
| 2-Methylpyridine N-oxide[1] | CDCl₃ | 500 | 7.20-7.32 (m) | 7.20-7.32 (m) | 8.29-8.30 (d) | 2.53 (s) | - | - |
| 3-Bromopyridine N-oxide[1] | CDCl₃ | 500 | - | 7.21-7.24 (dd) | 8.19-8.21 (dq) | - | 6.6, 8.2 | 0.8, 6.5 |
| 4-Methylpyridine N-oxide[1] | CDCl₃ | 500 | 7.12 (s) | - | 8.13 (s) | 2.37 (s) | - | - |
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide further detail on the electronic environment of each carbon atom in the pyridine N-oxide ring. The N-oxide group significantly deshields the C-2 and C-6 carbons. The positions of other carbon signals are influenced by the interplay of inductive and resonance effects of the substituents.
The following table summarizes the ¹³C NMR chemical shifts for this compound (predicted) and its analogues.
| Compound | Solvent | Spectrometer Frequency (MHz) | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ -CH₃ (ppm) |
| This compound (Predicted) | CDCl₃ | 125 | 149.0 | 126.5 | 139.5 | 118.0 | 138.0 | 17.5 |
| 2-Methylpyridine N-oxide[1] | CDCl₃ | 125 | 148.5 | 125.5 | 126.1 | 123.2 | 138.8 | 17.3 |
| 3-Bromopyridine N-oxide[1] | CDCl₃ | 125 | 140.3 | 120.2 | 137.7 | 128.7 | 125.9 | - |
| 4-Methylpyridine N-oxide[1] | CDCl₃ | 125 | 138.4 | 126.6 | 138.0 | 126.6 | 138.4 | 20.1 |
Experimental Protocols
A generalized experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of pyridine N-oxide derivatives is provided below.
Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small plug of cotton wool placed in the pipette.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
Tuning and Locking: The probe is tuned to the appropriate nucleus (¹H or ¹³C), and the spectrometer is locked onto the deuterium signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized by shimming on the lock signal to achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is used.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is typically used.
-
Typical spectral width: 0 to 160 ppm.
-
Number of scans: 1024-4096, depending on the sample concentration and the natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using an appropriate software package. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
NMR Analysis Workflow
The logical workflow for the structural analysis of a substituted pyridine N-oxide using NMR spectroscopy is depicted in the following diagram.
References
A Comparative Crystallographic Analysis of 5-Bromo-2-methylpyridine N-oxide and Structurally Related Compounds
For Immediate Release
This guide provides a detailed comparative analysis of the single-crystal X-ray diffraction data for 5-Bromo-2-methylpyridine N-oxide, alongside two structurally related pyridine N-oxide derivatives: 2-methylpyridine N-oxide and 4-nitropyridine N-oxide. This publication is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive crystallographic comparison to aid in structural analysis and molecular engineering.
Quantitative Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for this compound and the two selected alternative compounds, providing a clear and objective comparison of their solid-state structures.
| Parameter | This compound | 2-Methylpyridine N-oxide | 4-Nitropyridine N-oxide |
| Chemical Formula | C₆H₆BrNO | C₆H₇NO | C₅H₄N₂O₃ |
| Molecular Weight | 188.03 | 109.13 | 140.09 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/c |
| a (Å) | 7.3060(15) | 11.936(2) | 11.234(2) |
| b (Å) | 11.351(2) | 5.8970(12) | 5.9230(12) |
| c (Å) | 8.4950(17) | 7.9150(16) | 9.1000(18) |
| α (°) | 90 | 90 | 90 |
| β (°) | 111.01(3) | 103.18(3) | 107.12(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 657.7(3) | 542.12(19) | 578.1(2) |
| Z | 4 | 4 | 4 |
| Temperature (K) | 294(2) | 293(2) | 293(2) |
| Radiation | MoKα | MoKα | MoKα |
| R-factor | 0.064 | 0.046 | 0.038 |
| wR-factor | 0.163 | 0.129 | 0.108 |
| CCDC Number | Not explicitly found, data from publication. | 862323 | Not explicitly found, data from COD. |
| COD ID | Not applicable | Not applicable | 2004373 |
Experimental Protocols
The crystallographic data presented in this guide were obtained following a standardized single-crystal X-ray diffraction protocol.
Crystal Growth
Single crystals of the pyridine N-oxide derivatives suitable for X-ray diffraction were typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as methanol or ethanol, at room temperature.
Data Collection
A suitable single crystal of each compound was mounted on a goniometer head. X-ray diffraction data were collected on a diffractometer equipped with a CCD or CMOS detector, using graphite-monochromated MoKα radiation (λ = 0.71073 Å). The data collection was performed at a controlled temperature, typically 293(2) K or 294(2) K, using a series of ω and φ scans to cover a significant portion of the reciprocal space.
Structure Solution and Refinement
The collected diffraction data were processed to yield integrated intensities, which were then corrected for Lorentz and polarization effects. The crystal structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model. The final structures were validated using standard crystallographic software.
Visualizations
The following diagrams illustrate key aspects of the crystallographic analysis workflow and the structural relationships between the compared molecules.
Reactivity Face-Off: Bromopyridines vs. Their N-Oxide Counterparts in Key Chemical Transformations
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design of efficient and successful synthetic routes. This guide provides an objective comparison of the reactivity of bromopyridines and their corresponding N-oxides in pivotal organic reactions, supported by experimental data. Understanding these reactivity differences is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
The introduction of an N-oxide functionality to a pyridine ring significantly alters its electronic properties and, consequently, its chemical reactivity. Generally, pyridine N-oxides are more reactive towards both electrophilic and nucleophilic substitution compared to their parent pyridines.[1] The N-oxide group acts as an electron-donating group through resonance, increasing electron density at the ortho (2-) and para (4-) positions, making them more susceptible to electrophilic attack. Conversely, the inductive effect of the positively charged nitrogen atom enhances the ring's susceptibility to nucleophilic attack. This dual reactivity makes bromopyridine N-oxides versatile intermediates in the synthesis of complex pyridine derivatives.
This guide will delve into a comparative analysis of the reactivity of bromopyridines and bromopyridine N-oxides in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Heck reaction, as well as in nucleophilic aromatic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of bromopyridines in these reactions is highly dependent on the position of the bromine atom, with the general trend being 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[2] This is attributed to the electron-deficient nature of the carbon atoms at the 2- and 4-positions, which facilitates the oxidative addition step in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. While direct comparative studies under identical conditions are scarce, the available data suggests that bromopyridine N-oxides can be highly efficient substrates, often requiring milder conditions and shorter reaction times.
Table 1: Comparison of Bromopyridines and Bromopyridine N-Oxides in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene/H₂O | ~80-110 | ~12-24 | ~75-85 | [3] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene/H₂O | ~80-110 | ~12-24 | ~60-70 | [4] |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene/H₂O | ~80-110 | ~12-24 | >90 | [4] |
| 2-Bromopyridine N-oxide | Phenylboronic acid | Pd(OAc)₂ | (i-Pr)₂NH / H₂O | 100 | 0.5 | 94 | [5] |
| 3-Bromopyridine N-oxide | Phenylboronic acid | Pd(OAc)₂ | (i-Pr)₂NH / H₂O | 100 | 1 | 93 | [5] |
| 2,6-Dibromopyridine N-oxide | Phenylboronic acid | Pd(OAc)₂ | (i-Pr)₂NH / H₂O | 100 | 1 | 90 | [5] |
Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
Sonogashira Coupling
The Sonogashira coupling is a key reaction for the formation of C(sp²)-C(sp) bonds. Similar to the Suzuki coupling, the reactivity of bromopyridines follows the order 4- > 2- > 3-bromopyridine. While specific comparative data for N-oxides in this reaction is limited, the enhanced reactivity of the C-Br bond in N-oxides suggests they would be excellent substrates.
Table 2: Comparison of Bromopyridines in Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Toluene | ~80-100 | ~3-12 | ~80-90 | [6] |
| 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd / CuI | Et₃N / NMP | 90 | 48 | ~34 | [6] |
| 4-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Toluene | ~80-100 | ~3-12 | >90 | [6] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 96 | [7] |
Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
Heck Reaction
Nucleophilic Aromatic Substitution (SNAr)
Pyridine N-oxides are known to be significantly more reactive towards nucleophilic aromatic substitution than their parent pyridines. The N-oxide group activates the 2- and 4-positions for nucleophilic attack.[8]
One study on the reaction of 4-nitropyridine 1-oxide with piperidine in ethanol at 30°C determined a second-order rate constant (k₂) of 6.23 x 10⁻⁶ L mol⁻¹ s⁻¹.[9] While this is not a direct comparison with a bromopyridine, it provides a quantitative measure of the reactivity of an activated pyridine N-oxide. Another study on 2-substituted N-methylpyridinium ions showed a reactivity order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, highlighting the influence of the substituent on the reaction rate.[10]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine N-Oxide
This protocol is adapted from a ligand-free Suzuki reaction in water.[5]
Materials:
-
Bromopyridine N-oxide (0.5 mmol)
-
Arylboronic acid (0.75 mmol)
-
Diisopropylamine ((i-Pr)₂NH) (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.25 mol%)
-
Water (1.0 mL)
-
Brine
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the bromopyridine N-oxide (0.5 mmol), arylboronic acid (0.75 mmol), diisopropylamine (1.0 mmol), and palladium(II) acetate (0.25 mol%).
-
Add water (1.0 mL) to the mixture.
-
Heat the reaction mixture to 100°C and stir for the required time (typically 0.5-1 hour), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add brine (10 mL) and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylated pyridine N-oxide.
General Protocol for Sonogashira Coupling of a Bromopyridine
This protocol is a representative example for the Sonogashira coupling of a bromopyridine.[7]
Materials:
-
Bromopyridine (e.g., 2-amino-3-bromopyridine) (0.5 mmol)
-
Terminal alkyne (0.6 mmol)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) (1.0 mL)
-
Anhydrous Dimethylformamide (DMF) (2.0 mL)
Procedure:
-
To a dry round-bottom flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Seal the flask and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous DMF (2.0 mL) and triethylamine (1.0 mL).
-
Add the bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).
-
Heat the reaction mixture to 100°C and stir for 3 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction by adding water and extracting with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Conclusion
The N-oxidation of bromopyridines is a powerful strategy to enhance their reactivity in a variety of important chemical transformations. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, bromopyridine N-oxides demonstrate high efficiency, often leading to excellent yields in shorter reaction times and under milder, more environmentally friendly conditions. Similarly, in nucleophilic aromatic substitution reactions, the N-oxide group significantly activates the pyridine ring, facilitating the displacement of the bromo substituent.
While direct quantitative comparisons between bromopyridines and their N-oxides under identical conditions are not always available in the literature, the collective evidence strongly supports the enhanced reactivity of the N-oxide derivatives. For researchers and professionals in drug development and materials science, leveraging the unique reactivity of bromopyridine N-oxides can open up new avenues for the synthesis of novel and complex pyridine-containing molecules. The choice between a bromopyridine and its N-oxide will ultimately depend on the specific synthetic goal, the desired substitution pattern, and the overall efficiency of the synthetic route. This guide provides a foundational understanding to aid in making that informed decision.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Bioactivity of derivatives synthesized from 5-Bromo-2-methylpyridine N-oxide
A comparative guide for researchers, scientists, and drug development professionals on the bioactivity of pyridine derivatives. This guide focuses on a series of compounds synthesized from 5-Bromo-2-methylpyridin-3-amine, a closely related analogue to 5-Bromo-2-methylpyridine N-oxide, due to the limited availability of comprehensive bioactivity data for derivatives of the latter.
While this compound is a valuable intermediate in medicinal chemistry, detailed studies on the biological activities of its direct derivatives are not extensively documented in publicly available research.[1][2] However, significant research has been conducted on derivatives of the structurally similar compound, 5-Bromo-2-methylpyridin-3-amine. This guide provides a comparative analysis of the bioactivity of a series of novel pyridine derivatives synthesized via Suzuki cross-coupling from this starting material, as reported in a study by Ali et al. (2017).[3] The study explores their potential as anti-thrombolytic and antibacterial agents.
Comparison of Bioactive Pyridine Derivatives
The synthesized pyridine derivatives demonstrated notable differences in their biological activities. The following tables summarize the quantitative data for their anti-thrombolytic and biofilm inhibition properties.
Table 1: Anti-thrombolytic Activity of Synthesized Pyridine Derivatives [3]
| Compound ID | Structure (Aryl Group) | % Clot Lysis |
| 4a | N-(2-methyl-5-(p-tolyl)pyridin-3-yl)acetamide | 35.15 |
| 4b | N-(5-(3,5-dimethylphenyl)-2-methylpyridin-3-yl)acetamide | 41.32 |
| 4c | N-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamide | 29.87 |
| 4d | N-(5-(4-iodophenyl)-2-methylpyridin-3-yl)acetamide | 32.45 |
| 4e | N-(5-(4-chlorophenyl)-2-methylpyridin-3-yl)acetamide | 25.67 |
| 4f | N-(5-(4-bromophenyl)-2-methylpyridin-3-yl)acetamide | 38.76 |
| 4g | N-(5-(3-bromophenyl)-2-methylpyridin-3-yl)acetamide | 22.11 |
| 4h | N-(5-(3,4-difluorophenyl)-2-methylpyridin-3-yl)acetamide | 19.89 |
| 4i | N-(5-(3-chloro-4-fluorophenyl)-2-methylpyridin-3-yl)acetamide | 28.54 |
| Streptokinase | Positive Control | 75.00 |
| Water | Negative Control | 5.00 |
Table 2: Biofilm Inhibition Activity of Synthesized Pyridine Derivatives against Escherichia coli [3]
| Compound ID | % Biofilm Inhibition |
| 4a | 75.34 |
| 4b | 82.19 |
| 4c | 69.86 |
| 4d | 78.08 |
| 4e | 65.75 |
| 4f | 91.95 |
| 4g | 60.27 |
| 4h | 54.79 |
| 4i | 72.60 |
Experimental Protocols
Synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide (Intermediate 3)[3]
A solution of 5-bromo-2-methylpyridine-3-amine (2 g), acetic anhydride (1.95 g), and acetonitrile (20 mL) was stirred at 60 °C under a nitrogen atmosphere. A few drops of 96% H₂SO₄ were added, and stirring was continued for 30 minutes. The reaction progress was monitored by Thin Layer Chromatography (TLC). After completion, the solvent was evaporated, and the mixture was cooled to room temperature. Water was added dropwise to precipitate the product. The mixture was stirred for approximately one hour and then filtered. The resulting solid was washed with deionized water and dried.
General Procedure for Suzuki Cross-Coupling (Synthesis of Compounds 4a-4i)[3]
N-[5-bromo-2-methylpyridine-3-yl]acetamide (0.1 g), tetrakis(triphenylphosphine)palladium (5 mol %), and 1,4-dioxane (2 mL) were placed in a Schlenk flask and stirred at room temperature for 30 minutes. The respective arylboronic acid (1.1 mmol), potassium phosphate (1.5 mmol), and water (0.5 mL) were then added. The reaction mixture was stirred at 85–95 °C for over 15 hours. After cooling to room temperature, the mixture was filtered and diluted with ethyl acetate (50 mL). The organic layer was washed with brine and dried over anhydrous sodium sulfate. The solvent was removed by rotary evaporation, and the crude product was purified by column chromatography.
Anti-thrombolytic Activity Assay[3]
Venous blood was drawn from healthy human volunteers and transferred to pre-weighed sterile microcentrifuge tubes (0.5 mL/tube). The tubes were incubated at 37 °C for 45 minutes to allow for clot formation. After clot formation, the serum was completely removed, and the clot weight was determined. Each tube containing a clot was treated with 100 µL of the test compound solution. Streptokinase was used as a positive control and water as a negative control. The tubes were then incubated at 37 °C for 90 minutes, and the percentage of clot lysis was calculated.
Biofilm Inhibition Assay[3]
The assay was performed in 96-well microtiter plates. A culture of Escherichia coli was grown overnight in Tryptic Soy Broth (TSB). The culture was then diluted, and 100 µL was added to each well of the microtiter plate along with the test compounds. The plates were incubated at 37 °C for 24 hours. After incubation, the contents of the wells were discarded, and the wells were washed with phosphate-buffered saline (PBS). The remaining attached bacteria were stained with crystal violet. The stain was then solubilized with glacial acetic acid, and the absorbance was measured at 630 nm. The percentage of biofilm inhibition was calculated by comparing the absorbance of the test wells with the control wells.
Visualizations
The following diagrams illustrate the synthetic pathway and a conceptual workflow for the bioactivity screening.
Caption: Synthetic route to the bioactive pyridine derivatives.
Caption: Workflow for bioactivity screening and analysis.
References
A Comparative Guide to the Analytical Characterization of 5-Bromo-2-methylpyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization of 5-Bromo-2-methylpyridine N-oxide, a key intermediate in pharmaceutical and agrochemical synthesis. To offer a comprehensive analytical perspective, this document compares its characterization with its synthetic precursor, 5-Bromo-2-methylpyridine, and a related compound, 2-methylpyridine N-oxide. This comparison highlights the influence of the N-oxide functional group and the bromine substituent on analytical outcomes.
Executive Summary
The characterization of this compound relies on a suite of analytical techniques to confirm its identity, purity, and structural integrity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental for elucidating the molecular structure. Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential for purity assessment and separation from related substances. Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns, confirming the elemental composition.
Structural Relationships and Characterization Workflow
The analytical workflow for characterizing this compound typically begins with spectroscopic analysis to confirm the successful N-oxidation of 5-Bromo-2-methylpyridine, followed by chromatographic methods to assess purity.
Diagram: Structural Comparison
Caption: Structural relationships between the target compound and its precursor and a related compound.
Diagram: Analytical Characterization Workflow
Caption: A typical workflow for the analytical characterization of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The N-oxide group significantly influences the chemical shifts of the pyridine ring protons and carbons due to its electron-withdrawing nature.[1]
Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | Data not publicly available | Data not publicly available |
| 5-Bromo-2-methylpyridine | Spectrum available, specific shifts not detailed | Data not publicly available for this isomer |
| 2-methylpyridine N-oxide | 2.53 (s, 3H, -CH₃), 7.20-7.32 (m, 3H, Ar-H), 8.29-8.30 (d, J=5.5 Hz, 1H, Ar-H)[2] | 17.3, 123.2, 125.5, 126.1, 138.8, 148.5[2] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse width.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups. The N-O stretching vibration is a key diagnostic peak for pyridine N-oxides, typically appearing in the 1200-1300 cm⁻¹ region.
Table 2: Key FTIR Absorption Bands (cm⁻¹)
| Compound | N-O Stretch | C-Br Stretch | Aromatic C-H Stretch | Aromatic C=C & C=N Stretch |
| This compound | ~1250 (expected) | ~600-500 | ~3100-3000 | ~1600-1400 |
| 5-Bromo-2-methylpyridine | N/A | Data available in spectrum | Data available in spectrum | Data available in spectrum |
| 2-methylpyridine N-oxide | ~1254 | N/A | ~3050-3000 | ~1610, 1480, 1440 |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die and press it under high pressure (8-10 tons) to form a transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the sample holder and record the sample spectrum.
-
Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final infrared spectrum of the compound.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound. Due to the polar nature of pyridine N-oxides, reversed-phase chromatography can be challenging, and Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable alternative for achieving good retention.
Table 3: Comparative HPLC Performance
| Compound | Expected Retention Behavior (Reversed-Phase) | Potential HPLC Method |
| This compound | Early elution due to high polarity. | HILIC or reversed-phase with a highly aqueous mobile phase and a polar-embedded or polar-endcapped column. |
| 5-Bromo-2-methylpyridine | Longer retention than the N-oxide due to lower polarity. | Standard reversed-phase C18 or C8 column with a methanol/water or acetonitrile/water mobile phase. |
| 2-methylpyridine N-oxide | Very early elution, similar to or earlier than the bromo-derivative. | HILIC is often preferred. |
Experimental Protocol: HPLC Method Development
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column Selection:
-
Reversed-Phase: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). If retention is poor, consider a polar-endcapped C18 or a phenyl-hexyl column.
-
HILIC: A bare silica or an amide-based column can be effective for highly polar analytes.
-
-
Mobile Phase:
-
Reversed-Phase: A gradient of acetonitrile or methanol in water with a buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate) is a good starting point.
-
HILIC: A gradient of a polar organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.
-
-
Detection: Monitor the elution profile at a wavelength where the compounds have significant absorbance (e.g., 254 nm or 265 nm).
-
Method Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve optimal separation and peak shape.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of thermally stable and volatile compounds. While pyridine N-oxides can be challenging to analyze by GC due to their polarity and potential for thermal degradation, their precursors are often amenable to this technique.
Table 4: Comparative GC-MS Performance
| Compound | Expected GC Behavior | Expected Mass Fragmentation |
| This compound | May require derivatization for good peak shape and to prevent degradation. | Likely to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the bromine isotope pattern. Fragmentation may involve loss of oxygen, bromine, and cleavage of the pyridine ring. |
| 5-Bromo-2-methylpyridine | Generally good chromatographic behavior. | A prominent molecular ion peak (M⁺) and a strong M+2 peak. Fragmentation will involve the loss of bromine and the methyl group. |
| 2-methylpyridine N-oxide | Can be analyzed by GC, but peak tailing may occur. | Molecular ion peak (M⁺) and fragments corresponding to the loss of oxygen and the methyl group. |
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Use a split/splitless inlet, typically in split mode to avoid overloading the column. The inlet temperature should be optimized to ensure volatilization without degradation (e.g., 250 °C).
-
Oven Temperature Program: Start with a temperature program such as: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify peaks based on their retention times and mass spectra. The presence of bromine will be indicated by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments.
Conclusion
The analytical characterization of this compound is a multi-faceted process requiring the application of several complementary techniques. NMR and FTIR spectroscopy are indispensable for structural confirmation, while HPLC and GC-MS are crucial for purity assessment and the identification of related impurities. By comparing the analytical data with that of its precursor and a related analogue, a comprehensive understanding of the compound's identity and quality can be established, which is vital for its application in research and development.
References
Comparative study of different oxidizing agents for pyridine N-oxide synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyridine N-oxides is a fundamental transformation in organic chemistry, providing access to a versatile class of intermediates for drug discovery and development. The N-oxide functional group alters the electronic properties of the pyridine ring, facilitating a range of nucleophilic and electrophilic substitution reactions, as well as directing metallation at various positions. This guide provides a comparative analysis of common oxidizing agents used for the synthesis of pyridine N-oxides, supported by experimental data, detailed protocols, and safety considerations to aid researchers in selecting the most appropriate method for their specific needs.
Performance Comparison of Oxidizing Agents
The choice of an oxidizing agent for pyridine N-oxidation is critical and depends on factors such as the substrate's electronic and steric properties, desired reaction conditions, scalability, and safety. Below is a summary of the performance of several common oxidizing agents for the synthesis of pyridine N-oxide from unsubstituted pyridine.
| Oxidizing Agent | Typical Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Peracetic Acid (CH₃CO₃H) | Acetic acid, 85°C, 1-2 hours | 78-83%[1][2] | Readily available, relatively inexpensive. | Strongly acidic conditions, can be explosive at high concentrations and temperatures. |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane (DCM) or Chloroform (CHCl₃), 0°C to room temperature, 1-4 hours | 90-95%[3] | High yields, mild reaction conditions, good for many substituted pyridines.[4] | Can be explosive, byproduct (m-chlorobenzoic acid) removal can be tedious. |
| Hydrogen Peroxide (H₂O₂)/Acetic Acid (AcOH) | Acetic acid, 70-80°C, several hours to a day | 70-90%[5] | Inexpensive and environmentally benign (water is the main byproduct). | Requires elevated temperatures and longer reaction times, strongly acidic. |
| Hydrogen Peroxide (H₂O₂)/Methyltrioxorhenium (MTO) | Dichloromethane (DCM) or Ethanol (EtOH), room temperature, 1-6 hours | High to quantitative[4] | Catalytic, mild conditions, high yields for a broad range of substrates.[4] | Rhenium catalyst can be expensive and needs to be removed from the product. |
| Dimethyldioxirane (DMD) | Acetone, 0°C to room temperature, rapid (minutes to hours) | Quantitative | Very mild and highly selective, byproduct is volatile acetone.[6] | Must be prepared in situ or stored as a dilute solution, can be unstable. |
| Caro's Acid (H₂SO₅) | Aqueous KOH or neutral pH, room temperature, short reaction time | Good to high yields[7] | Can be used in aqueous and basic conditions, powerful oxidant.[4] | Highly corrosive and potentially explosive, must be prepared fresh. |
Reaction Mechanism and Experimental Workflow
The general mechanism for the N-oxidation of pyridine involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Pyridine-n-oxide - Chempedia - LookChem [lookchem.com]
- 3. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. CN1982297A - Synthesis of pyridine-N-oxide - Google Patents [patents.google.com]
- 6. Dimethyldioxirane - Wikipedia [en.wikipedia.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
A Researcher's Guide to the Validation of Anti-BrdU Staining for Cell Proliferation Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of cell proliferation is a cornerstone of experimentation. 5-bromo-2'-deoxyuridine (BrdU) staining has long been a gold standard for identifying dividing cells. This guide provides an objective comparison of the anti-BrdU staining method with its primary alternative, 5-ethynyl-2'-deoxyuridine (EdU), supported by experimental data and detailed protocols to aid in the validation and selection of the most appropriate assay.
BrdU is a synthetic analog of thymidine, the natural building block of DNA. During the S-phase of the cell cycle, when DNA replication occurs, dividing cells incorporate BrdU into their newly synthesized DNA in place of thymidine.[1] This incorporated BrdU can then be detected using specific monoclonal antibodies, allowing for the visualization and quantification of cells that were actively proliferating during the BrdU labeling period.[2]
Mechanism of BrdU Incorporation and Detection
The principle of the BrdU assay is a two-step process. First, live cells are incubated with BrdU, which is taken up and integrated into replicating DNA.[3] Second, after the cells are fixed and permeabilized, the DNA must be denatured—typically using acid (like hydrochloric acid) or heat—to unwind the double helix.[4][5] This denaturation step is critical as it exposes the incorporated BrdU, allowing the anti-BrdU antibody to access and bind to its epitope. Detection is then achieved using a fluorescently labeled secondary antibody.
Performance Comparison: BrdU vs. Alternatives
While BrdU is a well-validated and widely cited method, it has notable drawbacks, primarily the harsh DNA denaturation step which can damage cellular morphology and destroy epitopes required for co-staining with other antibodies.[4][6] The most common and direct alternative is the EdU assay, which avoids this harsh step. Other markers like Ki-67 and Proliferating Cell Nuclear Antigen (PCNA) identify cells in various active phases of the cell cycle but do not directly measure DNA synthesis with the same temporal precision as BrdU or EdU.
The following table summarizes a comparison between BrdU and EdU based on key performance parameters.
| Parameter | 5-Bromo-2'-deoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) |
| Detection Method | Antibody-based detection | Copper-catalyzed or copper-free "click chemistry"[4][7] |
| DNA Denaturation | Required (Acid, heat, or DNase treatment)[4] | Not Required |
| Protocol Duration | Longer (4+ hours, often with overnight incubation)[6] | Shorter (~2 hours)[6] |
| Sensitivity | High | Very High; small azide molecule allows for efficient detection[4] |
| Multiplexing | Challenging; harsh denaturation can destroy other epitopes[6] | Excellent; mild reaction conditions preserve cell morphology and epitopes[6] |
| Typical In Vitro Conc. | 10-100 µM[7][8] | 1-10 µM[7] |
| Validation Status | Considered a "gold standard" with extensive validation | Widely adopted, simpler, and more robust for many applications[4] |
Experimental Protocols
Detailed and consistent protocols are critical for reproducible results. Below are standardized methodologies for both BrdU and EdU in vitro assays.
Protocol 1: Anti-BrdU Immunocytochemistry
This protocol outlines the essential steps for labeling cultured cells with BrdU and detecting it via immunofluorescence.
-
BrdU Labeling:
-
Culture cells on coverslips or appropriate imaging plates.
-
Prepare a 10 µM BrdU labeling solution in fresh cell culture medium.[9]
-
Remove the existing medium and add the BrdU labeling solution to the cells.
-
Incubate for 1-24 hours at 37°C in a CO₂ incubator. The optimal time depends on the cell division rate and must be determined empirically.[10]
-
-
Fixation and Permeabilization:
-
Remove the BrdU solution and wash cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 3.7% formaldehyde or 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[7][8]
-
Wash cells three times with PBS.
-
Permeabilize with 0.1-0.5% Triton™ X-100 in PBS for 10-20 minutes at room temperature.[7][8]
-
-
DNA Denaturation:
-
Immunostaining:
-
Block non-specific antibody binding using a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton™ X-100) for 1 hour.[8]
-
Incubate with a primary anti-BrdU antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.[8]
-
-
Imaging and Analysis:
-
Wash cells three times with PBS.
-
Counterstain nuclei with a DNA dye like DAPI or Hoechst 33342.
-
Mount the coverslips and image using a fluorescence microscope with the appropriate filters.
-
Protocol 2: EdU Cell Proliferation Assay (Click Chemistry)
This protocol provides a comparative workflow using the more modern click chemistry-based EdU detection method.
-
EdU Labeling:
-
Culture cells as in the BrdU protocol.
-
Add EdU to the culture medium to a final concentration of 10 µM.
-
Incubate for 0.5-4 hours at 37°C. Incubation times are typically shorter than for BrdU.[7]
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells as described in the BrdU protocol (steps 2.2 and 2.3).
-
-
EdU Detection (Click Reaction):
-
Prepare the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ azide) and a copper catalyst according to the manufacturer's instructions. This solution must be made fresh.[8]
-
Remove the wash buffer and add the reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.[8]
-
-
Imaging and Analysis:
-
Wash cells three times with PBS.
-
Counterstain nuclei and image as described in the BrdU protocol (step 5).
-
Conclusion: Choosing the Right Assay
The validation of an anti-BrdU staining protocol requires careful optimization of labeling time, BrdU concentration, and antibody titration to achieve a high signal-to-noise ratio without inducing cytotoxicity.[10]
Anti-BrdU staining remains a powerful and extensively validated method for measuring DNA synthesis. Its vast body of literature makes it a reliable choice, especially for replicating historical studies or when using archival samples.
However, for many modern applications, particularly those involving co-labeling with other antibodies or requiring preservation of delicate cellular structures, the EdU assay offers significant advantages. Its speed, simplicity, and mild reaction conditions result in a more robust and versatile workflow, making it the superior alternative in most side-by-side comparisons.[4][6]
Ultimately, the choice between BrdU and its alternatives depends on the specific experimental goals, the sample type, and the need for multiplexing capabilities. For new studies, the benefits offered by the EdU methodology warrant strong consideration.
References
- 1. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]
- 2. flowcytometry-embl.de [flowcytometry-embl.de]
- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three Optimized Methods for In Situ Quantification of Progenitor Cell Proliferation in Embryonic Kidneys Using BrdU, EdU, and PCNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Reactivity comparison of 5-Bromo-2-methylpyridine N-oxide with similar compounds
For researchers, scientists, and professionals in drug development, understanding the reactivity of heterocyclic intermediates is paramount for designing efficient synthetic routes. This guide provides an objective comparison of the reactivity of 5-Bromo-2-methylpyridine N-oxide with similar compounds, supported by experimental data and detailed protocols. The unique interplay of the N-oxide functionality with the bromo and methyl substituents makes this compound a versatile building block in the synthesis of complex organic molecules, particularly for pharmaceuticals and agrochemicals.[1]
Introduction to Pyridine N-oxide Reactivity
The N-oxide moiety in pyridine N-oxides fundamentally alters the electronic properties of the pyridine ring compared to the parent heterocycle.[2] The oxygen atom acts as an electron-donating group through resonance while being electron-withdrawing inductively. This dual nature enhances the reactivity of the ring towards both electrophilic and nucleophilic substitutions, primarily at the 2-, 4-, and 6-positions.[3][4][5][6][7] The N-oxidation effectively activates the pyridine ring, which is otherwise often unreactive, and provides a strategic tool for introducing functional groups that can later be deoxygenated if needed.[5][6]
Reactivity Profile of this compound
The reactivity of this compound is dictated by the combined electronic and steric effects of its three key features: the activating N-oxide group, the electron-donating methyl group at the 2-position, and the electron-withdrawing (by induction) but ortho, para-directing bromo group at the 5-position.
Electrophilic Aromatic Substitution
The N-oxide group strongly activates the 4-position for electrophilic attack.[3][8] The methyl group at C-2 further enhances this activation. Consequently, electrophilic substitution, such as nitration, occurs with high regioselectivity at the C-4 position. Experimental data shows that the nitration of this compound proceeds smoothly to yield 5-bromo-2-methyl-4-nitropyridine 1-oxide in high yield.[9]
Nucleophilic Aromatic Substitution (SNAr)
Direct nucleophilic substitution of the bromide at the 5-position is generally difficult as this position is not electronically activated by the N-oxide group for SNAr reactions. The positions most susceptible to nucleophilic attack on the pyridine N-oxide ring are C-2 and C-4.[3][4][5] Therefore, compounds like 2-bromopyridine N-oxide and 4-bromopyridine N-oxide are far more reactive in SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position, providing a powerful method for molecular elaboration. It serves as a key intermediate in the synthesis of complex molecules for drug discovery and agrochemicals.[1]
Comparative Reactivity Data
The following table summarizes the reactivity of this compound in comparison to other relevant pyridine N-oxide derivatives.
| Compound | Key Substituents | Reactivity towards Electrophilic Substitution (at C4) | Reactivity towards Nucleophilic Substitution (of Bromo Group) | Suitability for Cross-Coupling (at Bromo-position) |
| This compound | 2-Me (EDG), 5-Br (EWG), N-Oxide (Activating) | High (e.g., Nitration yield: 90%[9]) | Low (Position not activated) | High |
| Pyridine N-oxide | N-Oxide (Activating) | Moderate | Not Applicable | Not Applicable |
| 2-Bromopyridine N-oxide | 2-Br (EWG), N-Oxide (Activating) | Lower than Pyridine N-oxide | High (Position activated) | High |
| 4-Bromopyridine N-oxide | 4-Br (EWG), N-Oxide (Activating) | Lower than Pyridine N-oxide | Moderate (Position activated)[10] | High |
| 5-Bromopyridine N-oxide | 5-Br (EWG), N-Oxide (Activating) | Moderate | Low (Position not activated) | High |
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group; Activating: Activates the ring for substitution.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-oxidation of 5-bromo-2-methylpyridine.
Materials:
-
5-bromo-2-methylpyridine (80 g, 462 mmol)
-
Glacial acetic acid (300 ml)
-
Aqueous hydrogen peroxide (35%)
-
Cold ethanol
Procedure: [11]
-
Suspend 5-bromo-2-methylpyridine in glacial acetic acid.
-
Add aqueous hydrogen peroxide (35%).
-
Heat the mixture in a water bath at 343-353 K for 3 hours.
-
Add a further portion of hydrogen peroxide solution (35 ml) and maintain the temperature for an additional 9 hours.
-
Concentrate the mixture to approximately 100 ml under vacuum.
-
Dilute with water (100 ml) and re-concentrate under vacuum.
-
Cool the mixture to room temperature to allow the product to precipitate.
-
Collect the precipitate by filtration and wash with cold ethanol (2 x 50 ml).
-
The expected yield of the white solid product is typically 83-95%.
Protocol 2: Electrophilic Nitration of this compound
This protocol details the synthesis of 5-bromo-2-methyl-4-nitropyridine 1-oxide.
Materials:
-
5-bromo-2-methylpyridine 1-oxide (2.269 g, 12.07 mmol)
-
Sulfuric acid (4 mL)
-
Fuming nitric acid (3 mL)
-
2 M aqueous sodium carbonate
-
Dichloromethane
-
Magnesium sulfate
Procedure: [9]
-
Dissolve 5-bromo-2-methylpyridine 1-oxide in sulfuric acid and cool the solution to 0°C in an ice bath.
-
Add fuming nitric acid dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90°C for 2 hours.
-
Cool the reaction in an ice bath and slowly adjust the pH to 10 with 2 M aqueous sodium carbonate.
-
Extract the aqueous solution twice with dichloromethane.
-
Combine the organic extracts, dry over magnesium sulfate, and concentrate to yield the product.
-
The reported yield for this reaction is 90%.
Visualized Reaction Pathways and Comparisons
The following diagrams illustrate the key reactivity principles and experimental workflows.
Caption: General reactivity of the pyridine N-oxide ring.
Caption: Workflow for electrophilic nitration.
Caption: Comparison of nucleophilic substitution reactivity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 31181-64-3 | Benchchem [benchchem.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [almerja.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 8. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]
- 9. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE synthesis - chemicalbook [chemicalbook.com]
- 10. Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of 5-Bromo-2-methylpyridine N-oxide
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 5-Bromo-2-methylpyridine N-oxide is a critical step. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of this compound, supported by detailed, representative experimental protocols and data.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely accessible technique for routine purity analysis and quality control. It offers excellent quantitative performance and is often the primary method for determining the percentage purity of a substance.
Experimental Protocol: HPLC-UV Purity of this compound
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photo Diode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column with a polar end-capping or a phenyl-hexyl column to enhance retention of polar analytes (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 265 nm (based on typical UV absorbance for brominated pyridine derivatives)
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 3000.
-
-
Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity by the area normalization method, assuming all impurities have a similar response factor.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is invaluable for identifying known and unknown impurities, even at trace levels, and for confirming the identity of the main component.
Experimental Protocol: LC-MS Purity and Impurity Profiling of this compound
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a single quadrupole for confirmation or a high-resolution mass spectrometer like a Q-TOF or Orbitrap for accurate mass measurements).
-
Chromatographic Conditions (UHPLC for better resolution and speed):
-
Column: A C18 or HILIC column suitable for polar compounds (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Scan Range: m/z 100 - 500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Data Acquisition: Full scan mode for impurity profiling. Selected Ion Monitoring (SIM) for quantifying known impurities.
-
-
Sample Preparation: Prepare the sample as described for the HPLC-UV method, but at a lower concentration (e.g., 0.1 mg/mL) due to the higher sensitivity of the MS detector.
Comparative Data Summary
The following table summarizes the expected performance characteristics of the two proposed methods. The values are representative and would need to be confirmed during method validation.
| Parameter | HPLC-UV | LC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Primary Use | Quantitative purity analysis, routine quality control. | Impurity identification, structural confirmation, trace analysis. |
| Selectivity | Moderate; relies on chromatographic separation. | High; distinguishes compounds with different mass-to-charge ratios. |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range). |
| Limit of Detection (LOD) | ~0.01% | <0.001% |
| Limit of Quantitation (LOQ) | ~0.03% | <0.005% |
| Key Advantages | Robust, cost-effective, excellent for quantification. | Provides molecular weight information, definitive identification. |
| Common Limitations | Ambiguous peak identification without standards. | Quantitative accuracy can be affected by matrix effects. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for purity determination.
Caption: Workflow for HPLC-UV Purity Determination.
Caption: Workflow for LC-MS Impurity Identification.
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for the analysis of this compound. For routine quality control and accurate quantification of purity, a well-validated HPLC-UV method is the industry standard due to its robustness and cost-effectiveness. However, for the crucial tasks of impurity identification, characterization of degradation products, and ensuring the comprehensive quality of the intermediate, LC-MS is an indispensable tool. A combined approach, utilizing HPLC-UV for routine purity testing and LC-MS for initial characterization and investigation of out-of-specification results, provides a comprehensive strategy for ensuring the quality of this compound in a drug development setting.
References
- 1. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 2. benchchem.com [benchchem.com]
- 3. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-methylpyridine N-oxide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and step-by-step procedures for the safe disposal of 5-Bromo-2-methylpyridine N-oxide (CAS No. 31181-64-3), a halogenated pyridine derivative utilized in various research and development applications.
Due to the limited availability of a specific Safety Data Sheet (SDS), this guidance is based on the general principles for the disposal of brominated organic compounds and pyridine N-oxide derivatives. It is crucial to always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.
Essential Safety and Handling Information
Before proceeding with any disposal procedure, it is imperative to handle this compound with appropriate safety measures. Based on data for similar compounds, this substance should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
Engineering Controls:
-
All handling of the solid compound and its solutions should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol |
| Appearance | Solid |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Flash Point | Data not available |
| Toxicity Data (LD50) | Data not available |
| Hazard Class | Assume to be hazardous; consult local regulations |
| Waste Disposal Code | Refer to local, state, and federal guidelines |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company, typically involving incineration.
1. Waste Identification and Segregation:
-
This compound is a halogenated organic compound .
-
It must be segregated from non-halogenated organic waste, aqueous waste, and other incompatible chemical waste streams.
2. Containerization:
-
Use a dedicated, properly labeled, and leak-proof waste container for "Halogenated Organic Waste."
-
The container must be made of a material compatible with the chemical.
-
Ensure the container is kept securely closed when not in use.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Maintain a log of the contents and approximate quantities added to the container.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment unit, away from heat, sparks, and incompatible materials.
5. Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or the contracted hazardous waste disposal service.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols for hazardous chemical waste management. Specific experimental protocols for the neutralization or chemical degradation of this compound are not recommended without a thorough hazard analysis and validation, as incomplete reactions can produce other hazardous byproducts. The recommended and safest approach is professional disposal via incineration.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our ecosystem.
Personal protective equipment for handling 5-Bromo-2-methylpyridine N-oxide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-2-methylpyridine N-oxide in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure the safe handling and use of this compound.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is a consolidation of safety information from SDSs of structurally similar compounds, including Pyridine N-oxide and other halogenated pyridine derivatives. It is imperative to treat this compound with caution, assuming it may possess hazards similar to related compounds. Always consult your institution's safety office and perform a thorough risk assessment before beginning any work.
Hazard Identification and Personal Protective Equipment (PPE)
Based on related chemical profiles, this compound should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system.[1][2][3] The toxicological properties have not been fully investigated, and caution is advised.[1][3]
| Hazard | Recommended Personal Protective Equipment (PPE) |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Tightly fitting safety goggles with side-shields are recommended.[4][5] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile or neoprene) to prevent skin exposure.[1][6] Latex gloves are not recommended.[6] Wear a lab coat or other protective clothing to prevent skin contact.[1][6] For more significant exposure risks, impervious clothing may be necessary.[5] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[1][6] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] A dust mask (type N95 or equivalent) is a minimum precaution.[7] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.
| Procedure | Detailed Steps |
| Handling | - Wash hands thoroughly after handling.[1][2] - Avoid contact with eyes, skin, and clothing.[1] - Minimize dust generation and accumulation.[1] - Use only in a well-ventilated area or a chemical fume hood.[6] - Keep containers tightly closed when not in use.[6] |
| Storage | - Store in a tightly closed container.[1] - Store in a cool, dry, and well-ventilated area.[1][6] - Keep away from incompatible substances such as strong oxidizing agents.[1][2] - Storage under a nitrogen blanket may be recommended to protect from moisture.[1] |
Emergency and First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| In case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1] |
| In case of Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][6] Get medical aid if irritation develops or persists.[1] |
| If Inhaled | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek medical attention.[1] |
| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5] Seek immediate medical attention.[1][5] |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
| Action | Procedure |
| Spill Response | - Evacuate personnel from the immediate area. - Wear appropriate PPE as outlined above. - Avoid generating dust.[1] - For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2] - Prevent the spill from entering drains or waterways.[8] |
| Waste Disposal | - Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[8][9] - The compound should be treated as hazardous waste. - Do not dispose of down the drain.[8] - Contaminated packaging should be disposed of as unused product.[8] |
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for safely handling this compound during a typical laboratory experiment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. Buy this compound | 31181-64-3 [smolecule.com]
- 4. echemi.com [echemi.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. Pyridine N-oxide 95 694-59-7 [sigmaaldrich.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
